molecular formula C8H11NO2S B1337935 2-(Ethylsulfonyl)aniline CAS No. 31596-87-9

2-(Ethylsulfonyl)aniline

Cat. No.: B1337935
CAS No.: 31596-87-9
M. Wt: 185.25 g/mol
InChI Key: SIIUERHMYOPFQH-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)aniline is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIUERHMYOPFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505555
Record name 2-(Ethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31596-87-9
Record name 2-(Ethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-(Ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(ethylsulfonyl)aniline (CAS No: 31596-87-9). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert predictions based on analogous compounds. It covers physicochemical properties, proposed synthesis and purification methods, spectral analysis, and an evaluation of potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in this molecule.

Chemical and Physical Properties

This compound, also known as 2-aminophenyl ethyl sulfone, is an aromatic organic compound. Its structure features an aniline ring substituted with an ethylsulfonyl group at the ortho position.

PropertyValueSource
CAS Number 31596-87-9[1]
Molecular Formula C₈H₁₁NO₂S[1]
Molecular Weight 185.24 g/mol [1]
Appearance Off-white to light brown solid[2]
Melting Point 74-75 °C[2]
Boiling Point (Predicted) 382.1 ± 34.0 °C[2]
Density (Predicted) 1.234 ± 0.06 g/cm³[2]
pKa (Predicted) -0.90 ± 0.10[2]

Solubility Profile:

  • Water: Slightly soluble. The presence of the polar amino and sulfonyl groups may impart some water solubility, but the hydrophobic benzene ring and ethyl group will limit it. The solubility is expected to increase in acidic aqueous solutions due to the protonation of the amino group.

  • Organic Solvents: Good solubility is expected in polar organic solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF), and moderate solubility in less polar solvents like dichloromethane and chloroform. It is likely to have low solubility in nonpolar solvents such as hexane.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established methodologies for analogous compounds, such as the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline.

Proposed Synthesis Workflow:

A 2-Nitrothiophenol B 2-(Ethylsulfanyl)-1-nitrobenzene A->B  Ethyl Halide (e.g., EtI, EtBr) Base (e.g., K2CO3) C 2-(Ethylsulfonyl)-1-nitrobenzene B->C  Oxidation (e.g., m-CPBA, H2O2) D This compound C->D  Reduction (e.g., Fe/HCl, H2/Pd-C)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

  • S-Alkylation of 2-Nitrothiophenol: To a solution of 2-nitrothiophenol in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate. To this mixture, add an ethyl halide (e.g., ethyl iodide or ethyl bromide) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product, 2-(ethylsulfanyl)-1-nitrobenzene, can be isolated by filtration of the inorganic salts and evaporation of the solvent.

  • Oxidation to the Sulfone: Dissolve the crude 2-(ethylsulfanyl)-1-nitrobenzene in a solvent like dichloromethane. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at a controlled temperature (e.g., 0 °C to room temperature). After the reaction is complete, the mixture can be washed with a reducing agent solution (e.g., sodium sulfite) and a basic solution (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts. The organic layer is then dried and concentrated to yield 2-(ethylsulfonyl)-1-nitrobenzene.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved using various methods, such as reacting the nitro compound with iron powder in the presence of an acid like hydrochloric acid in a solvent mixture like ethanol/water. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol can be employed. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel may also be used for further purification if necessary.

Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted):

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.0m
-NH₂4.0 - 5.0br s
-SO₂-CH₂-3.1 - 3.4q
-CH₃1.2 - 1.4t

¹³C NMR Spectroscopy (Predicted):

CarbonChemical Shift (δ, ppm)
Aromatic C-NH₂145 - 150
Aromatic C-SO₂125 - 130
Other Aromatic C115 - 135
-SO₂-CH₂-50 - 55
-CH₃7 - 10

Infrared (IR) Spectroscopy (Predicted):

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500 (two bands)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
N-H Bend (amine)1600 - 1650
C=C Stretch (aromatic)1450 - 1600
S=O Stretch (sulfone)1300 - 1350 and 1120 - 1160
C-N Stretch1250 - 1350

Mass Spectrometry (MS) (Predicted):

  • Molecular Ion (M⁺): m/z = 185

  • Major Fragments: Fragmentation is expected to involve the loss of the ethyl group, SO₂, and potentially cleavage of the aniline ring.

Biological Activity

There is a lack of specific studies on the biological activity of this compound in the public domain. However, the aniline and sulfonamide moieties are common pharmacophores in medicinal chemistry, suggesting that this compound could be a valuable building block for the synthesis of biologically active molecules.

  • Aniline Derivatives: Aniline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, and anticancer properties. However, aniline itself is also associated with toxicity, including methemoglobinemia and carcinogenicity.

  • Sulfonamides: The sulfonamide group is a key feature of sulfa drugs, which are antimicrobial agents. Arylsulfonamides are also found in various other classes of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

Given the presence of both these functional groups, this compound could be a precursor for novel therapeutic agents. Further research is warranted to explore its pharmacological and toxicological profile.

Potential Signaling Pathway Interaction (Hypothetical):

Given that some sulfonamide-containing drugs are known to be enzyme inhibitors, it is plausible that derivatives of this compound could be designed to target specific enzymes. For example, some arylsulfonamides are known to inhibit carbonic anhydrases or kinases.

A This compound Derivative B Target Enzyme (e.g., Kinase, Carbonic Anhydrase) A->B Binding C Inhibition of Enzyme Activity B->C D Downstream Signaling Cascade C->D E Cellular Response D->E

Caption: Hypothetical enzyme inhibition by a derivative.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]

  • Toxicity: Aniline compounds are generally considered toxic and may be carcinogenic. Assume this compound has similar potential hazards until proven otherwise.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and materials science. While detailed experimental data is scarce, this guide provides a comprehensive overview of its known and predicted fundamental properties. The proposed synthesis and analytical methods offer a starting point for researchers interested in working with this compound. Further investigation into its biological activity is necessary to unlock its full potential as a building block for novel therapeutic agents.

References

Physicochemical Characteristics of 2-(Ethylsulfonyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(Ethylsulfonyl)aniline. As a key intermediate in the synthesis of pharmacologically active molecules, a thorough understanding of its properties is crucial for researchers and drug development professionals. This document outlines its known physical and chemical data, provides detailed experimental protocols for its characterization, and presents logical workflows for its analysis. The information herein is intended to support the effective handling, quality control, and further development of this compound and its derivatives.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in both chemical and biological systems. While experimental data for some properties are limited, a combination of reported and predicted values provides a solid foundation for its characterization.

Data Presentation

The following table summarizes the key physicochemical parameters for this compound.

PropertyValueSource/Method
Molecular Formula C₈H₁₁NO₂S[1]
Molecular Weight 185.24 g/mol [1]
Appearance Off-white to light brown solid-
Melting Point 74-75 °CExperimental
Boiling Point 382.1 ± 34.0 °CPredicted
Density 1.234 ± 0.06 g/cm³Predicted
pKa (acidic) -0.90 ± 0.10Predicted
logP (Octanol/Water) Not available-
Solubility Not available-

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe methodologies applicable to the characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Methodology: Capillary Method [2]

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting point range is indicative of high purity.

Boiling Point Determination (for solids with a boiling point)

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition.

Methodology: Distillation Method [3][4]

  • Apparatus Setup: A small quantity of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned to measure the temperature of the vapor.

  • Heating: The flask is heated gently in a heating mantle.

  • Pressure Control: The pressure inside the apparatus is lowered to the desired value using a vacuum pump.

  • Observation: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

pKa Determination

The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments.

Methodology: Potentiometric Titration [5]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology: Shake-Flask Method [6]

  • Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are shaken vigorously to allow for partitioning of the compound between the aqueous and organic layers until equilibrium is reached.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Solubility Determination

Solubility data is vital for formulation development and for understanding a compound's bioavailability.

Methodology: Equilibrium Solubility Method [7][8]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvents).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Value: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Logical Workflows and Pathway Diagrams

Visual representations of experimental workflows and biological pathways can greatly aid in understanding complex processes. The following diagrams were generated using Graphviz (DOT language).

Physicochemical Characterization Workflow

This diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analytical Analytical Validation cluster_stability Stability Assessment synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point purification->melting_point boiling_point Boiling Point purification->boiling_point pka pKa purification->pka logp logP purification->logp solubility Solubility purification->solubility hplc HPLC Purity purification->hplc gcms GC-MS for Volatile Impurities purification->gcms nmr NMR for Structural Confirmation purification->nmr stability Forced Degradation Studies solubility->stability

Caption: A workflow for the physicochemical characterization of this compound.

Representative Kinase Inhibitor Signaling Pathway

While no specific signaling pathways for this compound have been identified, its structural analogs are known to be used in the development of kinase inhibitors.[9] This diagram illustrates a generalized signaling pathway and the potential point of intervention for such a molecule.

G cluster_pathway Generic Kinase Signaling Pathway extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor kinase_cascade Kinase Cascade (e.g., RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor This compound Derivative (Inhibitor) inhibitor->kinase_cascade Inhibition

Caption: A diagram of a generic kinase signaling pathway with potential inhibition.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides standardized methodologies for its comprehensive characterization. The presented workflows and diagrams offer a clear framework for its analysis and potential application in drug discovery. While further experimental validation of some predicted properties is warranted, this guide serves as a valuable resource for researchers and scientists working with this important chemical entity. The insights into its properties are fundamental for the rational design and development of novel therapeutics.

References

2-(Ethylsulfonyl)aniline: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of 2-(ethylsulfonyl)aniline, providing a comprehensive overview of its discovery, historical synthesis, and modern preparative methods. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound, a member of the aminophenyl sulfone class of organic compounds, has garnered interest in various chemical and pharmaceutical research areas. While its isomers, particularly those with substitution on the aniline ring, have been more extensively studied as components of kinase inhibitors and other bioactive molecules, this compound itself represents a key building block for the synthesis of a range of complex organic structures. This guide will illuminate the path of its discovery and detail the evolution of its synthetic routes.

Discovery and Historical Context

The precise historical moment of the discovery of this compound is not prominently documented in readily available scientific literature. Its emergence is likely intertwined with the broader exploration of aniline and its derivatives following the advent of synthetic dyes in the mid-19th century. The development of sulfonation and subsequent alkylation and reduction reactions provided the chemical toolbox necessary for the creation of a wide array of substituted anilines, including those bearing sulfonyl groups.

Early research into aminophenyl sulfones was often driven by the dye industry and later by the pursuit of novel therapeutic agents. While specific early publications detailing the initial synthesis of this compound are not easily traced, its preparation follows established principles of organic synthesis that were well-developed by the early 20th century. The general synthetic strategy for such compounds involves the formation of a thioether, followed by oxidation to the sulfone and subsequent introduction or modification of the amino group.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the formation of the ethylsulfonyl group and the introduction of the amino group at the ortho position. The most plausible and commonly inferred methods are based on the well-established chemistry of aromatic substitution, oxidation, and reduction reactions.

A logical and widely applicable synthetic approach involves a multi-step sequence starting from readily available precursors. One such general pathway is outlined below:

Synthesis_Pathway A 2-Nitrochlorobenzene B 2-(Ethylthio)nitrobenzene A->B Ethanethiol, Base C 2-(Ethylsulfonyl)nitrobenzene B->C Oxidation (e.g., H2O2, m-CPBA) D This compound C->D Reduction (e.g., Fe/HCl, H2/Pd-C)

Caption: General synthetic pathway for this compound.

Key Experimental Protocols

While a specific, originally published experimental protocol for the discovery of this compound is not available, the following represents a plausible and detailed methodology based on established chemical transformations for the synthesis of related aminophenyl sulfones.

1. Synthesis of 2-(Ethylthio)nitrobenzene (Intermediate 1)

This step involves the nucleophilic aromatic substitution of the chloro group in 2-nitrochlorobenzene with an ethylthio group.

  • Reaction:

  • Procedure: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) is added ethanethiol at 0-5 °C. To this solution of sodium ethanethiolate, 2-nitrochlorobenzene is added dropwise with stirring. The reaction mixture is then heated at reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-(ethylthio)nitrobenzene, which can be purified by vacuum distillation or column chromatography.

2. Synthesis of 2-(Ethylsulfonyl)nitrobenzene (Intermediate 2)

The sulfide intermediate is oxidized to the corresponding sulfone.

  • Reaction:

3. Synthesis of this compound (Final Product)

The final step involves the reduction of the nitro group to an amino group.

  • Reaction:

  • Procedure: A common method for this reduction is the use of a metal in an acidic medium. 2-(Ethylsulfonyl)nitrobenzene is suspended in a mixture of ethanol and water. To this suspension, iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction is monitored by TLC. Upon completion, the hot reaction mixture is made basic with sodium carbonate or ammonia to precipitate iron oxides. The mixture is then filtered through a bed of celite, and the filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound. The product can be further purified by column chromatography or recrystallization.

    Alternatively, catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate is an effective method for this reduction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aminophenyl sulfones based on analogous preparations reported in the literature. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

StepReactant 1Reactant 2Reagent/CatalystSolventTemp. (°C)Time (h)Yield (%)
1. Thioether Formation 2-NitrochlorobenzeneEthanethiolSodium ethoxideEthanolReflux4-885-95
2. Oxidation to Sulfone 2-(Ethylthio)nitrobenzene30% Hydrogen Peroxide-Glacial Acetic Acid20-302-490-98
3. Reduction of Nitro Group 2-(Ethylsulfonyl)nitrobenzeneIron PowderHydrochloric Acid (cat.)Ethanol/WaterReflux3-680-90

Biological Activity and Signaling Pathways

Direct and extensive studies on the biological activity and involvement in specific signaling pathways of this compound are limited in publicly available research. However, the broader class of aniline derivatives and aminophenyl sulfones are known to possess a wide range of pharmacological activities.

Derivatives of structurally similar aminophenyl sulfones have been investigated as:

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. While this compound itself has not been highlighted as a potent inhibitor, it serves as a valuable starting point for the synthesis of more complex molecules with potential kinase inhibitory activity.

  • Antimicrobial Agents: Sulfonamide-containing compounds, which are structurally related to sulfones, are well-known for their antibacterial properties. While the sulfone group is generally more stable and less reactive than the sulfonamide group, the potential for antimicrobial activity in derivatives of this compound cannot be entirely ruled out and may warrant further investigation.

Given the lack of specific data for this compound, a signaling pathway diagram cannot be provided at this time. Research in this area would be necessary to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound, while not as extensively studied as some of its isomers, remains a compound of interest for synthetic and medicinal chemists. Its discovery is rooted in the rich history of aniline chemistry, and its synthesis can be reliably achieved through well-established organic transformations. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for its preparation in a laboratory setting. Future research into the specific biological activities of this compound and its derivatives could unveil novel therapeutic applications, further solidifying its importance in the landscape of drug discovery and development.

The Pivotal Role of 2-(Ethylsulfonyl)aniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – The 2-(ethylsulfonyl)aniline scaffold has emerged as a cornerstone in contemporary drug discovery, particularly in the design of targeted therapies. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, mechanism of action, and therapeutic applications of this critical pharmacophore. The guide focuses on its prominent role in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and holds promise for a multitude of other diseases.

Introduction: The Rise of a Privileged Scaffold

The this compound moiety and its derivatives have garnered significant attention in medicinal chemistry due to their unique physicochemical properties and versatile biological activities. The sulfonyl group, a strong electron-withdrawing group, and the aniline nitrogen, a key hydrogen bond donor/acceptor, contribute to the scaffold's ability to form potent and selective interactions with various biological targets. This has led to its incorporation into a wide array of therapeutic agents, most notably as a key building block for inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1]

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is a critical step in the development of novel therapeutics. A commonly utilized and important derivative is 5-(ethylsulfonyl)-2-methoxyaniline. Several synthetic routes have been reported, with a notable method starting from the commercially available 4-methoxybenzenethiol.[2]

Representative Synthetic Scheme

A robust and reproducible synthesis of 5-(ethylsulfonyl)-2-methoxyaniline is outlined below. This multi-step process involves the ethylation of the starting thiol, followed by oxidation to the sulfone, nitration, and finally, reduction of the nitro group to the desired aniline.[2]

G start 4-Methoxybenzenethiol step1 1. Ethylation (Ethyl iodide, K2CO3, Acetonitrile) start->step1 intermediate1 1-Ethylsulfanyl-4-methoxybenzene step1->intermediate1 step2 2. Oxidation (mCPBA, Dichloromethane) intermediate1->step2 intermediate2 1-Ethylsulfonyl-4-methoxybenzene step2->intermediate2 step3 3. Nitration (Nitric acid) intermediate2->step3 intermediate3 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene step3->intermediate3 step4 4. Reduction (Catalytic Hydrogenation, Pd/C) intermediate3->step4 end 5-Ethylsulfonyl-2-methoxyaniline step4->end

Caption: Synthetic pathway for 5-(ethylsulfonyl)-2-methoxyaniline.

Mechanism of Action: Targeting Kinase Signaling

The primary therapeutic application of this compound derivatives lies in their ability to inhibit protein kinases.[2] Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1]

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[1] In many tumors, the VEGFR-2 signaling pathway is overactive, promoting the growth of new blood vessels that supply the tumor with nutrients and oxygen.[1] Compounds incorporating the this compound scaffold have been shown to be potent inhibitors of VEGFR-2 kinase activity.[1][2]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival.[3][4] this compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate from ATP to its substrates, thereby blocking the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Gene Expression (Proliferation, Migration, Survival) MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data on VEGFR-2 Inhibition

The potency of this compound derivatives as VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the VEGFR-2 inhibitory activity of several compounds containing the this compound moiety or its close analogs.

Compound IDCore ScaffoldVEGFR-2 IC50 (nM)Reference
AAZ5-(Ethylsulfonyl)-2-methoxyaniline derivative22[1][5]
Derivative of AAZ 15-(Ethylsulfonyl)-2-methoxyaniline derivative12.8[5]
Derivative of AAZ 25-(Ethylsulfonyl)-2-methoxyaniline derivative14.7[5]
Derivative of AAZ 35-(Ethylsulfonyl)-2-methoxyaniline derivative87.3[5]
Compound 43 Quinazoline derivative26.38[6]
Compound 44 Quinazoline derivative44.67[6]
Compound 11 Piperazinylquinoxaline derivative190[7]

Experimental Protocols

Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

The following is a representative experimental protocol for the final step in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, the reduction of the nitro intermediate.

Materials:

  • 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene

  • Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Silica gel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (1.00 equivalent) in ethanol.

  • Add a catalytic amount of 10% Pd/C (e.g., 1% w/w) to the solution.

  • Stir the mixture under a hydrogen atmosphere at a slightly elevated temperature (e.g., 34°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of silica gel to remove the catalyst.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Dry the product under high vacuum to obtain 5-(ethylsulfonyl)-2-methoxyaniline.[5]

In Vitro VEGFR-2 Kinase Assay for IC50 Determination

This protocol outlines a common method for determining the IC50 value of a test compound against VEGFR-2 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer

  • ATP

  • VEGFR-2 substrate (e.g., a biotinylated peptide)

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White 96-well microplates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in the kinase assay buffer. Also, prepare a positive control (no inhibitor) and a blank (no enzyme).

  • Add the kinase, substrate, and test compound dilutions to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 45-60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. This reagent typically contains luciferase, which generates a light signal proportional to the amount of ATP present.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive and blank controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start: Compound Synthesis and Purification step1 Primary Screening: High-Throughput Kinase Assay start->step1 decision1 Active? step1->decision1 decision1->start No (Modify/Redesign) step2 IC50 Determination: Dose-Response Assay decision1->step2 Yes step3 Selectivity Profiling: Screening against a panel of kinases step2->step3 step4 Cell-Based Assays: Evaluate cellular potency and toxicity step3->step4 step5 In Vivo Efficacy Studies: Animal models of disease step4->step5 end Lead Candidate step5->end

Caption: A general workflow for kinase inhibitor drug discovery.

Conclusion and Future Directions

The this compound scaffold has proven to be an invaluable component in the medicinal chemist's toolkit, particularly for the development of potent and selective kinase inhibitors. Its role in the creation of VEGFR-2 inhibitors has had a significant impact on cancer therapy. Future research will likely focus on further optimizing the properties of this scaffold to enhance potency, improve selectivity, and overcome drug resistance. The continued exploration of novel derivatives and their application to a broader range of kinase targets holds immense promise for the future of targeted therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of 2-(ethylsulfonyl)aniline. Due to the limited availability of public domain spectroscopic data for this compound, this document outlines the expected spectral characteristics based on analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are provided to guide researchers in the structural elucidation and purity assessment of this and related compounds. While specific data for this compound is not available, representative data for the closely related compound 2-(ethylsulfanyl)aniline is presented to illustrate data formatting and interpretation.

Introduction

This compound is an aromatic amine containing an ethylsulfonyl group. The characterization of such molecules is crucial in drug discovery and development, as the precise identification of their structure and purity is paramount for understanding their biological activity and ensuring safety. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide details the application of ¹H NMR, ¹³C NMR, IR, and MS for the comprehensive analysis of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0d1HAr-H (ortho to -SO₂Et)
~7.5 - 7.7t1HAr-H (para to -NH₂)
~6.8 - 7.0t1HAr-H (para to -SO₂Et)
~6.6 - 6.8d1HAr-H (ortho to -NH₂)
~4.5 - 5.5br s2H-NH₂
~3.2 - 3.4q2H-SO₂-CH₂-CH₃
~1.2 - 1.4t3H-SO₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~148 - 150Ar-C-NH₂
~135 - 137Ar-C (para to -NH₂)
~130 - 132Ar-C-SO₂Et
~120 - 122Ar-C (para to -SO₂Et)
~118 - 120Ar-C (ortho to -SO₂Et)
~115 - 117Ar-C (ortho to -NH₂)
~50 - 55-SO₂-CH₂-CH₃
~7 - 9-SO₂-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1600 - 1450Medium to StrongAromatic C=C stretch
1325 - 1290StrongAsymmetric SO₂ stretch
1150 - 1120StrongSymmetric SO₂ stretch
850 - 750StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
185High[M]⁺ (Molecular Ion)
156Moderate[M - C₂H₅]⁺
122Moderate[M - SO₂CH₃]⁺
93High[C₆H₅NH₂]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum of the empty sample compartment should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of this compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive ion mode is typically used for aniline derivatives to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (EI-MS):

    • Electron Energy: 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Mandatory Visualizations

The following diagrams illustrate the general workflow for the characterization of a synthesized organic compound and a logical pathway for its structural elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation purity_assessment Purity Assessment data_analysis->purity_assessment

Caption: Experimental workflow for the synthesis and characterization of an organic compound.

logical_relationship cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation ms Mass Spectrometry (Molecular Weight) nmr_1h ¹H NMR (Proton Environment) ms->nmr_1h nmr_13c ¹³C NMR (Carbon Skeleton) ms->nmr_13c ir IR Spectroscopy (Functional Groups) ir->nmr_1h ir->nmr_13c structure_confirmation Final Structure Confirmation nmr_1h->structure_confirmation nmr_13c->structure_confirmation

Caption: Logical pathway for the spectroscopic elucidation of a small molecule's structure.

An In-Depth Technical Guide to the Reaction Mechanisms of 2-(ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction mechanisms associated with 2-(ethylsulfonyl)aniline. While direct and extensive research on the specific reaction mechanisms of this particular molecule is not widely published, its reactivity can be thoroughly understood by examining the well-established principles of aniline chemistry, considering the electronic effects of its constituent functional groups: the activating amino group and the deactivating ethylsulfonyl group. This document will delve into its synthesis, key chemical properties, and the primary reaction pathways it is expected to undergo, supported by experimental insights from related compounds.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for designing and executing chemical reactions involving this compound.

PropertyValueReference
Molecular FormulaC₈H₁₁NO₂S[1]
Molecular Weight185.24 g/mol [1]
Melting Point74-75 °C[2]
Boiling Point382.1±34.0 °C (Predicted)[2]
Density1.234±0.06 g/cm³ (Predicted)[2]
pKa-0.90±0.10 (Predicted)[2]

Understanding the Core Reactivity

The reaction mechanisms of this compound are governed by the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing ethylsulfonyl (-SO₂Et) group. The amino group is a strong activating group that directs electrophiles to the ortho and para positions through resonance.[3] Conversely, the ethylsulfonyl group is a deactivating group, directing incoming electrophiles to the meta position. The orientation of these groups on the benzene ring dictates the regioselectivity of its reactions.

Electrophilic Aromatic Substitution: A Dichotomy of Directing Effects

Electrophilic aromatic substitution (EAS) is a cornerstone of aniline chemistry. For this compound, the outcome of such reactions is dictated by the combined influence of the two substituents. The strongly activating amino group will predominantly direct incoming electrophiles.

Due to the steric hindrance from the adjacent ethylsulfonyl group, the para position relative to the amino group is the most likely site for electrophilic attack. The ortho position (C6) is also activated but is sterically more encumbered.

Caption: Predicted regioselectivity of electrophilic aromatic substitution on this compound.

In strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group.[4] This would alter the substitution pattern, favoring substitution at the C5 position. To avoid this and to control the high reactivity of the amino group, it is often protected via acylation.[5]

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic.

Acylation

Anilines readily react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used as a protective strategy in multi-step syntheses to reduce the activating effect of the amino group and prevent unwanted side reactions.[5]

Acylation_Mechanism Acyl_Chloride R-COCl Intermediate Tetrahedral Intermediate Acyl_Chloride->Intermediate Product N-acyl-2-(ethylsulfonyl)aniline Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton Transfer

Caption: General mechanism for the acylation of this compound.

Alkylation

Alkylation of the amino group can occur with alkyl halides. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium salt) can be challenging. Friedel-Crafts alkylation on the aromatic ring is generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst.[2]

Diazotization

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[1][6] These diazonium salts are highly versatile intermediates in organic synthesis.

Diazotization_Workflow Diazotization NaNO₂, HCl 0-5 °C Diazonium_Salt 2-(ethylsulfonyl)benzenediazonium chloride Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuX, X = Cl, Br, CN) Diazonium_Salt->Sandmeyer Schiemann Schiemann Reaction (HBF₄, heat) Diazonium_Salt->Schiemann Gomberg Gomberg-Bachmann (Ar-H, NaOH) Diazonium_Salt->Gomberg Azo_Coupling Azo Coupling (Activated Aromatic) Diazonium_Salt->Azo_Coupling Products Aryl Halides, Nitriles, Fluorides, Biaryls, Azo Dyes Sandmeyer->Products Schiemann->Products Gomberg->Products Azo_Coupling->Products

Caption: Synthetic utility of diazotized this compound.

Experimental Protocols: Insights from the Synthesis of a Related Compound

Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline[7]

This synthetic route involves four main steps with good yields, demonstrating a practical application of several key reaction mechanisms.

Step 1: S-Alkylation of 4-methoxybenzenethiol

  • Reaction: 4-methoxybenzenethiol is reacted with ethyl iodide in the presence of potassium carbonate in acetonitrile at 60 °C.

  • Mechanism: This is a nucleophilic substitution (Sₙ2) reaction where the thiolate, formed by the deprotonation of the thiol by potassium carbonate, acts as a nucleophile and attacks the ethyl iodide.

Step 2: Oxidation of the Sulfide to a Sulfone

  • Reaction: The resulting 1-ethylsulfanyl-4-methoxybenzene is oxidized using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane.

  • Mechanism: The sulfur atom of the sulfide is oxidized to a sulfone.

Step 3: Nitration of the Aromatic Ring

  • Reaction: The sulfone is treated with concentrated nitric acid under reflux.

  • Mechanism: This is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the electrophile.

Step 4: Reduction of the Nitro Group

  • Reaction: The nitro group of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene is reduced to an amino group via catalytic hydrogenation (e.g., using H₂ and Pd/C).

  • Mechanism: The nitro group is reduced to an amine.

The overall yield for this four-step synthesis is reported to be 59%.[8]

Conclusion

The reaction mechanisms of this compound are a fascinating case study in the principles of physical organic chemistry. The molecule's reactivity is a balance between the strong activating, ortho,para-directing amino group and the deactivating, meta-directing ethylsulfonyl group. This guide has outlined the expected outcomes for key reaction classes, including electrophilic aromatic substitution, reactions at the amino group, and diazotization. The provided experimental details for a related compound offer practical insights for researchers working with this and similar molecular scaffolds. A thorough understanding of these mechanisms is essential for the effective use of this compound and its derivatives in the fields of medicinal chemistry and materials science.

References

The Biological Versatility of 2-(Ethylsulfonyl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(ethylsulfonyl)aniline scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in a variety of biologically active compounds. The presence of the ethylsulfonyl group, a potent hydrogen bond acceptor and metabolically stable moiety, combined with the versatile aniline core, allows for the development of derivatives with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer and anti-inflammatory agents. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.

Anticancer Activity: Targeting VEGFR-2

A significant area of interest for aniline derivatives, including those with an ethylsulfonyl group, is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, a critical process for tumor growth and metastasis. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The 5-(ethylsulfonyl)-2-methoxyaniline moiety has been identified as a crucial component in potent VEGFR-2 inhibitors.

Quantitative Bioactivity Data

The following table summarizes the in vitro activity of a representative compound containing the 5-(ethylsulfonyl)-2-methoxyaniline scaffold against VEGFR-2.

Compound IDCore ScaffoldTargetAssay TypeIC50 (nM)Reference
AAZN-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amineVEGFR-2Enzymatic Inhibition22[1]
Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, key steps in angiogenesis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block this signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg pY1175 PI3K PI3K VEGFR2:f2->PI3K pY1175 Src Src VEGFR2:f2->Src pY951 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration Src->Migration Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

Experimental Protocols

A reported synthesis of this key intermediate starts from the commercially available 4-methoxybenzene-1-sulfonyl chloride. The process involves a four-step reaction sequence with an overall yield of 59%. The intermediates and the final product are characterized by physicochemical methods.

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Reagents and Materials:

    • Recombinant Human VEGFR-2 (GST-tagged)

    • 5x Kinase Buffer

    • ATP

    • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

    • Test compound (e.g., AAZ)

    • Kinase-Glo® Max Assay Kit (for luminescence-based detection)

    • White 96-well plates

  • Procedure:

    • Prepare a master mixture containing kinase buffer, ATP, and PTK substrate.

    • Dispense the master mixture into the wells of a 96-well plate.

    • Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay assesses the effect of a compound on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.

  • Reagents and Materials:

    • HUVECs

    • Endothelial Cell Growth Medium (EGM-2)

    • Matrigel

    • Test compound

    • 96-well plates

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of the test compound.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Visualize the formation of tube-like structures using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length and number of branch points using image analysis software.

    • Determine the concentration of the compound that inhibits tube formation by 50% (IC50).

Anti-inflammatory Activity

While direct data on the anti-inflammatory properties of this compound derivatives is limited, studies on the closely related 4-(methylsulfonyl)aniline derivatives provide valuable insights. These compounds have demonstrated significant in vivo anti-inflammatory activity, suggesting that the sulfonylaniline pharmacophore is a promising scaffold for the development of new anti-inflammatory agents, potentially with selectivity for COX-2.

Quantitative Bioactivity Data

The following table summarizes the in vivo anti-inflammatory activity of 4-(methylsulfonyl)aniline derivatives in a rat model of inflammation. The activity is presented as the percentage of edema reduction compared to a control group.

Compound IDCore Structure ModificationAnimal ModelAssayDose% Edema Reduction (at 5h)Reference
11 Naproxen amideRatEgg-white induced paw edema3 mg/kg> Diclofenac[2][3][4]
12 Indomethacin amideRatEgg-white induced paw edema3 mg/kg≈ Diclofenac[2][3][4]
13 Diclofenac amideRatEgg-white induced paw edema3 mg/kg≈ Diclofenac[2][3][4]
14 Mefenamic acid amideRatEgg-white induced paw edema3 mg/kg> Diclofenac[2][3][4]
Experimental Workflow

The following diagram illustrates the workflow for the in vivo evaluation of anti-inflammatory activity using the rat paw edema model.

Anti_Inflammatory_Workflow start Start: Acclimatized Rats grouping Group Assignment (n=6) - Control (Vehicle) - Standard (Diclofenac) - Test Compounds start->grouping admin Compound Administration (i.p. or p.o.) grouping->admin induction Induce Inflammation (Subplantar injection of egg-white) admin->induction 30 min post-administration measurement Measure Paw Thickness (at 0, 30, 60, 120, 180, 240, 300 min) induction->measurement analysis Data Analysis - Calculate % Edema - Calculate % Inhibition measurement->analysis end End: Determine Efficacy analysis->end

Caption: In Vivo Anti-Inflammatory Assay Workflow.

Experimental Protocol: Egg-White Induced Rat Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of test compounds.

  • Animals:

    • Wistar or Sprague-Dawley rats (150-200g).

    • Animals are acclimatized for at least one week prior to the experiment.

  • Procedure:

    • Divide the rats into groups (n=6 per group): control (vehicle), standard drug (e.g., Diclofenac sodium, 3 mg/kg), and test compound groups (e.g., 3 mg/kg).

    • Administer the test compounds or standard drug intraperitoneally (i.p.) or orally (p.o.).

    • After 30 minutes, induce acute inflammation by injecting undiluted egg-white (0.05 mL) into the plantar side of the left hind paw of each rat.[2]

    • Measure the paw thickness using a plethysmometer or calipers at 0, 30, 60, 120, 180, 240, and 300 minutes after the egg-white injection.[2]

  • Data Analysis:

    • Calculate the percentage of paw edema at each time point relative to the initial paw thickness.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold and its isomers represent a valuable starting point for the design and development of novel therapeutic agents. As demonstrated, derivatives incorporating this moiety exhibit potent anticancer activity through the inhibition of VEGFR-2 and related anti-inflammatory properties. The provided data, signaling pathways, and detailed experimental protocols offer a comprehensive resource for researchers in the field. Further exploration of this chemical space is warranted to uncover additional biological activities and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds for clinical development.

References

A Theoretical Investigation of the Electronic Properties of 2-(ethylsulfonyl)aniline: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(ethylsulfonyl)aniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its electronic properties is fundamental to elucidating its reactivity, intermolecular interactions, and potential biological activity. While specific experimental and theoretical data for this molecule are not extensively available in current literature, this whitepaper provides a comprehensive methodological guide for its in-depth theoretical investigation using established computational techniques. By leveraging methodologies successfully applied to analogous aniline derivatives, we outline the key electronic properties of interest, detail the computational protocols for their calculation, and present illustrative data to serve as a benchmark for future studies. This document is intended to be a practical guide for researchers initiating theoretical studies on this compound and similar compounds.

Introduction

Aniline and its derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The electronic nature of substituents on the aniline ring profoundly influences the molecule's overall properties, including its basicity, nucleophilicity, and susceptibility to metabolic transformations. The ethylsulfonyl group (-SO₂CH₂CH₃) at the ortho position in this compound is a strong electron-withdrawing group, which is expected to significantly modulate the electronic landscape of the aniline moiety.

Theoretical studies, primarily employing quantum chemical calculations, offer a powerful, non-invasive means to predict and understand the molecular and electronic structure of such compounds.[1][2] These computational approaches can provide quantitative data on a range of electronic descriptors that are crucial for predicting chemical reactivity and guiding rational drug design.[3][4] This whitepaper details the standard computational workflow for characterizing the electronic properties of this compound.

Key Electronic Properties and Their Significance

A comprehensive theoretical study of this compound would focus on several key electronic descriptors. These properties provide a quantitative basis for understanding the molecule's behavior.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[1] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[5]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[1][3] A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.

  • Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges on each atom in the molecule.[6] Understanding the charge distribution is vital for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[2][7] It provides a visual guide to the charge distribution, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[1][8]

  • Global Reactivity Descriptors: Derived from HOMO and LUMO energies, properties like ionization potential, electron affinity, electronegativity, and chemical hardness offer further quantitative measures of a molecule's reactivity.[2]

Computational Methodology

The following section details a robust and widely adopted computational protocol for the theoretical analysis of substituted anilines, based on Density Functional Theory (DFT).[2][9]

Geometry Optimization

The first and most crucial step is to determine the most stable 3D conformation of this compound.

  • Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is employed.[10]

  • Method: Density Functional Theory (DFT) is the preferred method for its balance of accuracy and computational efficiency.[1][2]

  • Functional/Basis Set: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a common and reliable choice for organic molecules, providing accurate geometries and electronic properties.[4][10]

  • Procedure:

    • The initial structure of this compound is constructed using a molecular editor.

    • A full geometry optimization is performed without any symmetry constraints.

    • A subsequent frequency calculation is carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[10]

Calculation of Electronic Properties

Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties.

  • Frontier Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO are extracted from the output of the DFT calculation.

  • Mulliken Charges: Atomic charges are calculated using Mulliken population analysis, a standard output of most quantum chemistry software.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's total electron density surface to visualize reactive sites.[8]

The logical workflow for these computational studies is illustrated in the diagram below.

G cluster_outputs Calculated Properties A 1. Initial Structure Generation (Molecular Editor) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (Using Optimized Geometry) C->D If no imaginary frequencies E 5. Property Extraction & Analysis D->E F HOMO/LUMO Energies & Energy Gap E->F G Mulliken Atomic Charges E->G H Molecular Electrostatic Potential (MEP) Map E->H I Other Electronic Descriptors (Dipole Moment, etc.) E->I

Caption: Computational workflow for determining the electronic properties of this compound.

Illustrative Quantitative Data

While specific calculated data for this compound is not available, the following tables present the kind of quantitative results that would be generated from the proposed computational studies. The data is based on theoretical studies of analogous substituted anilines and serves as a representative example.[1][5][11]

Table 1: Calculated Electronic Properties for an Analogous Substituted Aniline

PropertyValue (eV)Significance
HOMO Energy-6.15 eVElectron-donating capability
LUMO Energy-1.02 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.13 eVChemical stability and reactivity
Ionization Potential6.15 eVEnergy required to remove an electron
Electron Affinity1.02 eVEnergy released upon gaining an electron

Note: Data is illustrative and based on representative structures from the literature.[1]

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms

AtomCharge (a.u.)
S (in sulfonyl)+1.25
O (in sulfonyl, avg.)-0.68
N (in amine)-0.55
C (ipso- to -NH₂)+0.10
C (ipso- to -SO₂R)-0.15

Note: Data is illustrative and represents typical charge distribution in similar molecules.

The logical relationship between the primary calculated energies and the derived global reactivity descriptors is outlined in the following diagram.

G cluster_primary Primary DFT Outputs cluster_derived Derived Reactivity Descriptors HOMO EHOMO IP Ionization Potential (I) I ≈ -EHOMO HOMO->IP LUMO ELUMO EA Electron Affinity (A) A ≈ -ELUMO LUMO->EA Eta Chemical Hardness (η) η = (I - A) / 2 IP->Eta Chi Electronegativity (χ) χ = (I + A) / 2 IP->Chi EA->Eta EA->Chi Omega Electrophilicity Index (ω) ω = χ² / (2η) Eta->Omega Chi->Omega

Caption: Relationship between frontier orbital energies and global reactivity descriptors.

Conclusion

This whitepaper provides a foundational guide for conducting theoretical studies on the electronic properties of this compound. By following the detailed computational protocols based on Density Functional Theory, researchers can obtain valuable quantitative data on key electronic descriptors such as frontier molecular orbital energies, atomic charge distributions, and molecular electrostatic potential. This information is invaluable for predicting the molecule's reactivity, understanding its intermolecular interactions, and guiding the development of new derivatives with tailored properties for applications in drug discovery and materials science. The illustrative data and workflows presented herein serve as a practical starting point for future computational investigations of this and related molecules.

References

Methodological & Application

Synthesis Protocol for 2-(Ethylsulfonyl)aniline: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-(ethylsulfonyl)aniline, a valuable intermediate in the development of various biologically active compounds. The protocol is based on established synthetic strategies for analogous compounds and is intended for use by qualified laboratory personnel.

Introduction

This compound and its derivatives are important pharmacophoric fragments found in a variety of compounds with therapeutic potential. While not commercially available, its synthesis can be achieved through a multi-step process. This protocol details a reliable synthetic route, adapted from established procedures for structurally similar molecules, such as 5-(ethylsulfonyl)-2-methoxyaniline.[1][2][3][4] The described pathway involves the formation of an ethyl sulfide, followed by oxidation to the corresponding sulfone, nitration, and subsequent reduction of the nitro group to the desired aniline.

Reaction Scheme

A plausible synthetic route for this compound is outlined below:

Scheme 1: Proposed Synthesis of this compound

This multi-step synthesis begins with the S-alkylation of a suitable thiophenol derivative, followed by oxidation to the sulfone, and finally, reduction of a nitro group to the target aniline.

Experimental Protocol

Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 1-Ethylsulfanyl-2-nitrobenzene

  • To a solution of 2-nitrothiophenol (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add ethyl iodide (EtI, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(Ethylsulfonyl)-2-nitrobenzene

  • Dissolve the 1-ethylsulfanyl-2-nitrobenzene (1.0 eq) from the previous step in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the desired sulfone.

Step 3: Synthesis of this compound

  • Dissolve 1-(ethylsulfonyl)-2-nitrobenzene (1.0 eq) in ethanol (EtOH) or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C, 1-5 mol%).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that these are expected values, and actual results may vary.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
1-Ethylsulfanyl-2-nitrobenzeneC₈H₉NO₂S183.2385-95Yellow Oil
1-(Ethylsulfonyl)-2-nitrobenzeneC₈H₉NO₄S215.2390-98Yellow Solid
This compoundC₈H₁₁NO₂S185.2480-95Off-white to pale yellow solid

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction A 2-Nitrothiophenol B 1-Ethylsulfanyl-2-nitrobenzene A->B EtI, K2CO3 Acetonitrile, 60 °C C 1-(Ethylsulfonyl)-2-nitrobenzene B->C mCPBA DCM, 0 °C to rt D This compound C->D H2, Pd/C Ethanol, rt

Caption: Synthetic workflow for this compound.

Safety Precautions

  • 2-Nitrothiophenol: Toxic and malodorous. Handle in a well-ventilated fume hood.

  • Ethyl iodide: Alkylating agent, handle with care.

  • m-Chloroperoxybenzoic acid (mCPBA): Strong oxidizing agent, potentially explosive when dry. Handle with appropriate precautions.

  • Palladium on carbon (Pd/C): Flammable catalyst, especially when dry and in the presence of organic solvents. Do not allow the catalyst to dry completely.

  • Hydrogen gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point: To assess purity.

This detailed protocol provides a robust starting point for the laboratory synthesis of this compound. Researchers may need to optimize reaction conditions based on their specific laboratory setup and available resources.

References

Practical Applications of 2-(Ethylsulfonyl)aniline in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylsulfonyl)aniline is an aromatic amine containing an ethylsulfonyl group at the ortho position. While specific literature on the direct applications of this compound is nascent, its structural motifs are of significant interest in medicinal chemistry and materials science. The presence of the nucleophilic amino group, the electron-withdrawing ethylsulfonyl substituent, and the aromatic ring makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. Its structural similarity to key intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors, suggests its potential as a valuable precursor in drug discovery.[1][2]

This document provides detailed application notes and proposed experimental protocols for utilizing this compound in the synthesis of biologically active molecules. The methodologies are based on established reactions for structurally related anilines and may serve as a foundational guide for researchers.

Core Applications in Organic Synthesis

The primary anticipated applications of this compound in organic synthesis are centered on the construction of heterocyclic scaffolds with potential therapeutic properties, particularly as kinase inhibitors. The ethylsulfonyl group can influence the physicochemical properties of the resulting molecules, such as solubility and metabolic stability, and can participate in key binding interactions with biological targets.

Synthesis of Kinase Inhibitors

Substituted anilines are crucial components of many small-molecule kinase inhibitors.[3][4][5] The aniline moiety often serves as a key structural element that interacts with the hinge region of the kinase ATP-binding site. The ethylsulfonyl group at the ortho position of this compound can be strategically utilized to modulate binding affinity and selectivity. Molecules incorporating a sulfonylaniline fragment have shown potent inhibition of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.[6][7]

Hypothetical Signaling Pathway Inhibition:

A potential therapeutic application for compounds derived from this compound is the inhibition of the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[8][9][10][11] By inhibiting VEGFR-2, small molecules can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing tumor growth and metastasis.[6][10][11]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Potential Inhibitor (derived from This compound) Inhibitor->VEGFR2 Inhibition

Figure 1. Proposed inhibition of the VEGFR-2 signaling pathway.
Synthesis of Azo Dyes

The amino group of this compound can be readily diazotized and coupled with various aromatic compounds to form azo dyes.[12][13][14] The ethylsulfonyl group can act as a functional moiety to enhance the properties of the dye, such as its lightfastness and affinity for certain fibers.

Experimental Protocols

The following are proposed experimental protocols for key reactions involving this compound, based on established procedures for analogous compounds.[14][15][16] Researchers should note that optimization of reaction conditions may be necessary.

General Experimental Workflow for Kinase Inhibitor Synthesis:

The synthesis of a small molecule kinase inhibitor typically involves a multi-step process, starting from key building blocks, followed by purification, characterization, and biological evaluation.

Kinase_Inhibitor_Synthesis_Workflow Start Start: This compound & Coupling Partner Coupling Step 1: C-N Cross-Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Purification1 Step 2: Purification (Column Chromatography) Coupling->Purification1 Characterization Step 3: Structural Characterization (NMR, MS, HPLC) Purification1->Characterization Screening Step 4: In Vitro Kinase Assay (Determine IC50) Characterization->Screening CellAssay Step 5: Cell-Based Assays (Proliferation, Apoptosis) Screening->CellAssay SAR Step 6: Structure-Activity Relationship (SAR) Analysis CellAssay->SAR Lead Lead Optimization SAR->Lead

Figure 2. General workflow for kinase inhibitor synthesis and evaluation.
Protocol 1: N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the base (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Quantitative Data (Hypothetical):

The following table provides hypothetical yield data based on typical N-acylation reactions of substituted anilines.

Acylating AgentBaseSolventReaction Time (h)Hypothetical Yield (%)
Acetyl chlorideTriethylamineDCM285-95
Benzoyl chloridePyridineTHF480-90
Protocol 2: Diazotization and Azo Coupling

This protocol outlines a two-step procedure for the synthesis of an azo dye starting from this compound.[12][13][14]

Step 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of the chosen acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.0 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Step 2: Azo Coupling with a Coupling Component

Materials:

  • Diazonium salt solution from Step 1

  • Coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) solution (for phenols) or a buffer solution

  • Ice bath

Procedure:

  • Dissolve the coupling component (1.0 eq) in an appropriate solvent. For phenols like 2-naphthol, dissolve in a dilute NaOH solution.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

  • Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water, and dry.

Quantitative Data (Hypothetical):

The following table provides hypothetical yield data for azo coupling reactions.

Coupling ComponentpH ConditionSolventReaction Time (min)Hypothetical Yield (%)
2-Naphthol9-10Water/NaOH3090-98
Phenol9-10Water/NaOH3085-95
N,N-Dimethylaniline4-5Water/Acid6080-90

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its structural features suggest significant potential for the development of novel kinase inhibitors and other biologically active molecules. The provided application notes and generalized protocols, derived from the chemistry of analogous compounds, offer a solid starting point for researchers to investigate the synthetic utility of this versatile compound. Further research is warranted to fully elucidate its reaction scope and to discover novel applications in drug discovery and materials science.

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitors Using a 2-(Ethylsulfonyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. The 2-(ethylsulfonyl)aniline scaffold has emerged as a valuable pharmacophore in the design of novel kinase inhibitors. This structural motif, particularly in the form of 5-(ethylsulfonyl)-2-methoxyaniline, serves as a key building block for potent inhibitors targeting various kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from the this compound scaffold.

Data Presentation: Inhibitory Activity of this compound Derivatives

The inhibitory potential of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the reported IC50 values for a representative kinase inhibitor, N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (AAZ), which incorporates the 5-(ethylsulfonyl)-2-methoxyaniline moiety.

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
AAZVEGFR-222Sorafenib82

Experimental Protocols

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: A Key Intermediate

A crucial starting material for the synthesis of many kinase inhibitors based on this scaffold is 5-(ethylsulfonyl)-2-methoxyaniline. An improved synthetic route starting from commercially available 4-methoxybenzenethiol has been developed.[2]

Materials:

  • 4-methoxybenzenethiol

  • Ethyl iodide

  • Potassium carbonate

  • Acetonitrile

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane

  • Nitric acid

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Methanol

Procedure:

  • Synthesis of 1-(ethylthio)-4-methoxybenzene: A mixture of 4-methoxybenzenethiol, ethyl iodide, and potassium carbonate in acetonitrile is heated at 60 °C.

  • Synthesis of 1-(ethylsulfonyl)-4-methoxybenzene: The resulting sulfide is oxidized with mCPBA in dichloromethane.

  • Synthesis of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene: The sulfone is then nitrated using nitric acid.

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: The nitro group is reduced via catalytic hydrogenation using Pd/C and hydrogen gas in methanol to yield the final product.

General Protocol for Kinase Inhibition Assay (Luminescence-Based)

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.[3][4][5][6][7] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., recombinant human VEGFR-2 kinase domain)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is from 10 µM to 0.1 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add 2.5 µL of a 2X solution of the kinase and its substrate in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates SRC Src VEGFR2->SRC Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK SRC->FAK p38 p38 MAPK SRC->p38 Transcription Gene Transcription FAK->Transcription Promotes Migration ERK ERK PKC->ERK AKT->Transcription Promotes Survival p38->Transcription Promotes Migration ERK->Transcription Promotes Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_validation Cellular and In Vivo Validation start Start with This compound derivative synthesis Synthesize Novel Kinase Inhibitor Library start->synthesis purification Purify and Characterize Compounds synthesis->purification primary_screen Primary Kinase Assay (e.g., ADP-Glo) purification->primary_screen dose_response Dose-Response and IC50 Determination primary_screen->dose_response selectivity Kinase Selectivity Profiling dose_response->selectivity cell_based Cell-Based Assays (Proliferation, Apoptosis) selectivity->cell_based in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) cell_based->in_vivo lead_optimization lead_optimization in_vivo->lead_optimization Lead Optimization

Caption: General workflow for the discovery and evaluation of kinase inhibitors.

References

Application Notes and Protocols for N-Alkylation of 2-(ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the N-alkylation of 2-(ethylsulfonyl)aniline, a key transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The protocols described herein are based on modern catalytic methods, offering high efficiency and selectivity.

Introduction

N-alkylation of anilines and sulfonamides is a fundamental reaction in organic synthesis. The presence of both an aniline and a sulfonamide functional group in this compound offers unique reactivity. The electron-withdrawing nature of the ethylsulfonyl group can influence the nucleophilicity of the aniline nitrogen, making the selection of appropriate reaction conditions crucial for successful N-alkylation. This guide focuses on a robust and contemporary method utilizing an alcohol as the alkylating agent via a manganese-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" strategy. This approach is advantageous due to its high atom economy, with water being the primary byproduct.[1][2]

Reaction Principle

The manganese-catalyzed N-alkylation of this compound with an alcohol proceeds through a borrowing hydrogen mechanism. The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then undergoes condensation with the aniline to form an imine intermediate. Subsequently, the catalyst returns the borrowed hydrogen to the imine, reducing it to the final N-alkylated product and regenerating the catalyst for the next cycle.[2]

Experimental Protocols

This section details the step-by-step procedure for the N-alkylation of this compound using a generic primary alcohol (R-CH₂OH) as the alkylating agent.

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol, butan-1-ol)

  • Manganese(I) PNP pincer precatalyst[2]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Xylenes (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).

    • Add the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %).[3]

    • Add anhydrous potassium carbonate (0.1 mmol, 10 mol %).[3]

    • Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.2 mmol, 1.2 equiv) and anhydrous xylenes to achieve a 1 M concentration of the aniline.[3]

  • Reaction Execution:

    • Seal the reaction vessel and place it in a preheated oil bath at 150 °C.[3]

    • Stir the reaction mixture vigorously for 24 hours.[3]

    • Monitor the progress of the reaction by TLC analysis.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the N-alkylated this compound.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative data for the N-alkylation of sulfonamides with various alcohols using a manganese-catalyzed system. This data can be used as a reference for optimizing the reaction conditions for this compound.

EntryAlcoholBaseYield (%)Reference
1Benzyl alcoholK₂CO₃95[3]
24-Methoxybenzyl alcoholK₂CO₃92[2]
31-ButanolK₂CO₃78[2]
41-HexanolK₂CO₃81[2]

Reaction Conditions: Sulfonamide (1 mmol), alcohol (1.2 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base (10 mol %), xylenes (1 M), 150 °C, 24 h.[3]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Mn(I) Catalyst - K₂CO₃ setup Assemble Glassware (Schlenk Tube/Flask) inert Establish Inert Atmosphere (N₂/Ar) add_solvents Add Alcohol and Xylenes heat Heat to 150 °C and Stir for 24h add_solvents->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute with EtOAc & Wash cool->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the N-alkylation of this compound.

Reaction Signaling Pathway (Borrowing Hydrogen Mechanism)

Borrowing_Hydrogen catalyst Mn(I) Catalyst alcohol R-CH₂OH (Alcohol) catalyst->alcohol -H₂ h2_borrowed [Mn]-H₂ (Hydride Complex) catalyst->h2_borrowed Hydrogen Shuttle aldehyde R-CHO (Aldehyde) alcohol->aldehyde imine Ar-N=CHR (Imine) aldehyde->imine + Ar-NH₂ - H₂O aniline Ar-NH₂ (this compound) aniline->imine product Ar-NH-CH₂R (N-Alkylated Product) imine->product +H₂ water H₂O h2_borrowed->imine

References

Application Notes and Protocols for the Quantification of 2-(ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(ethylsulfonyl)aniline is an aromatic amine containing an ethylsulfonyl group. As a substituted aniline, it is essential to have robust and reliable analytical methods for its quantification in various matrices, including pharmaceutical formulations and environmental samples. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical techniques for aniline and its derivatives and should be validated for the specific application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for method development and optimization.

PropertyValueReference
Chemical NameThis compound
CAS Number31596-87-9[1]
Molecular FormulaC8H11NO2S[1]
Molecular Weight185.24 g/mol [1]
AppearanceOff-white to light brown solid[1]
Melting Point74-75 °C[1]
Predicted Boiling Point382.1±34.0 °C[1]
Predicted Density1.234±0.06 g/cm3 [1]
Predicted pKa-0.90±0.10[1]

Analytical Methods for Quantification

A multi-technique approach is recommended for the comprehensive analysis of this compound. HPLC-UV is a robust method for routine quantification, while GC-MS and LC-MS/MS offer higher selectivity and sensitivity, which is particularly useful for trace analysis and impurity profiling.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance characteristics of the described analytical methods for the quantification of this compound. These values are representative and intended for comparative purposes; actual performance may vary depending on the specific instrumentation and matrix.

ParameterHPLC-UV MethodGC-MS MethodLC-MS/MS Method
Linearity (r²) > 0.998> 0.997> 0.999
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 97 - 103%95 - 105%98 - 102%
Precision (% RSD) < 3%< 5%< 2%
Limit of Detection (LOD) ~0.05 µg/mL~0.02 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL~0.1 ng/mL
Selectivity ModerateHighVery High
Typical Run Time ~10-15 minutes~15-20 minutes~5-10 minutes

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

    • Gradient Example: 20% Acetonitrile, hold for 2 min, ramp to 80% Acetonitrile over 8 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample (e.g., powdered tablets) and dissolve it in a suitable solvent (e.g., methanol). Dilute with the initial mobile phase to a concentration expected to be within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of this compound, especially in complex matrices where higher selectivity is required.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Suggested SIM ions for this compound (MW=185.24): m/z 185 (molecular ion), and other characteristic fragment ions.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, but use a volatile solvent like dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution in the same volatile solvent.

  • Sample Solution: Extract the analyte from the sample matrix using a suitable solvent extraction or solid-phase extraction (SPE) protocol. The final extract should be in a volatile solvent compatible with GC analysis.

  • An internal standard (e.g., a structurally similar compound not present in the sample) can be added to all standards and samples to improve precision.

Quantification:

  • In SIM mode, monitor the characteristic ions of this compound.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for trace-level quantification of this compound in complex biological or environmental matrices.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 or similar reversed-phase column suitable for UHPLC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a precursor ion of [M+H]+ at m/z 186.1, potential product ions would be generated through fragmentation of the molecule.

  • Internal Standard: A stable isotope-labeled version of the analyte is recommended for the highest accuracy.

Sample Preparation:

  • Standard and Sample Preparation: Follow similar steps as for HPLC-UV, but use LC-MS grade solvents.

  • For biological matrices, a protein precipitation or solid-phase extraction step is typically required.

  • Add the internal standard to all samples and standards before any extraction or dilution steps.

Quantification:

  • Quantify using the peak area ratio of the analyte's MRM transition to that of the internal standard against a calibration curve.

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates a general workflow for the quantification of this compound in a given sample.

workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification sample Obtain Sample extract Extraction / Dilution sample->extract standard Prepare Reference Standard standard->extract filter Filtration extract->filter hplc HPLC-UV filter->hplc gcms GC-MS filter->gcms lcmsms LC-MS/MS filter->lcmsms chromatogram Generate Chromatogram hplc->chromatogram gcms->chromatogram lcmsms->chromatogram integrate Peak Integration chromatogram->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: General workflow for the quantification of this compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the different analytical techniques and their primary applications.

techniques cluster_techniques Analytical Techniques cluster_applications Primary Applications compound This compound hplc HPLC-UV compound->hplc gcms GC-MS compound->gcms lcmsms LC-MS/MS compound->lcmsms routine Routine QC (High Concentration) hplc->routine impurity Impurity ID & Quantification (Moderate Concentration) gcms->impurity trace Trace Analysis (Low Concentration) lcmsms->trace

Caption: Relationship of analytical techniques to their primary applications.

References

Application Notes and Protocols for the Purification of Crude 2-(ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(ethylsulfonyl)aniline is an important intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure the integrity and efficacy of downstream applications. This document provides detailed application notes and protocols for the purification of crude this compound using common laboratory techniques, including recrystallization and column chromatography.

Physicochemical Properties

A summary of the key physical properties of this compound is presented below. These are critical for guiding the selection of purification methods and for the identification of the purified product.

PropertyValueReference
Molecular Formula C₈H₁₁NO₂S[1][2]
Molecular Weight 185.24 g/mol [1][2]
Appearance Solid
Melting Point 74-75 °C
Boiling Point 382.1±34.0 °C (Predicted)
Density 1.234±0.06 g/cm³ (Predicted)

Purification Strategy Overview

The selection of an appropriate purification strategy depends on the nature and quantity of the impurities present in the crude material. A general workflow for the purification of this compound is presented below.

crude Crude this compound analysis1 Initial Purity Assessment (TLC, HPLC, NMR) crude->analysis1 extraction Acid-Base Extraction (Optional) analysis1->extraction  Aqueous Work-up chromatography Column Chromatography analysis1->chromatography  Complex Mixture recrystallization Recrystallization analysis1->recrystallization  Relatively Clean extraction->chromatography  Significant Impurities extraction->recrystallization  Minor Impurities analysis2 Final Purity Assessment (HPLC, NMR, MP) chromatography->analysis2 recrystallization->analysis2 pure_product Pure this compound analysis2->pure_product

Caption: General workflow for the purification of crude this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds when the impurities have different solubility profiles from the desired product. The key is to select a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

1.1. Solvent Screening:

Before performing a large-scale recrystallization, it is crucial to identify a suitable solvent or solvent system on a small scale.

  • Procedure:

    • Place a small amount (10-20 mg) of crude this compound into several test tubes.

    • Add a few drops of a test solvent to each tube at room temperature and observe the solubility. Potential solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and water.

    • If the compound is insoluble at room temperature, heat the test tube in a water bath and observe the solubility.

    • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

    • The ideal single solvent will dissolve the compound when hot but not at room temperature, and will yield a good recovery of crystals upon cooling.[3]

    • If no suitable single solvent is found, a two-solvent system can be employed.[1][4] Common pairs include ethanol/water or ethyl acetate/hexane.[4] In this case, dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) at its boiling point, and then add the "bad" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow to cool.[4]

1.2. Recrystallization Protocol (Single Solvent - Illustrative Example with Ethanol):

  • Materials:

    • Crude this compound

    • Ethanol

    • Erlenmeyer flask

    • Heating mantle or hot plate

    • Büchner funnel and filter flask

    • Filter paper

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.[3]

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the crystals under vacuum to obtain the purified this compound.

    • Determine the melting point and assess the purity by HPLC or NMR.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase chromatography setup is generally effective.

2.1. Thin-Layer Chromatography (TLC) for Solvent System Selection:

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarity. A common starting point for anilines is a mixture of ethyl acetate and hexanes.[5]

    • Visualize the spots under UV light.

    • The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.4, with good separation from impurities.[6]

2.2. Flash Column Chromatography Protocol:

  • Materials:

    • Crude this compound

    • Silica gel (flash grade)

    • Eluent (e.g., ethyl acetate/hexanes mixture determined by TLC)

    • Chromatography column

    • Collection tubes

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring an even and compact bed.[6]

    • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

    • Elution: Begin elution with the determined solvent system. A gradient elution, starting with a lower polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 20-30% ethyl acetate in hexanes), is often effective for separating compounds with different polarities.[7][8]

    • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using HPLC, NMR, and melting point analysis.

cluster_0 Column Chromatography Workflow prep Prepare Silica Gel Slurry pack Pack Column prep->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine  Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Detailed workflow for purification by column chromatography.

Data Presentation

The following table presents hypothetical data for the purification of crude this compound, illustrating the expected improvement in purity with each technique. Actual results may vary depending on the specific impurities present in the crude mixture.

Purification StepInitial Mass (g)Final Mass (g)Recovery (%)Purity by HPLC (%)Melting Point (°C)
Crude Product 10.0--8568-72
After Recrystallization 10.07.87898.573-75
After Column Chromatography 10.08.282>9974-75

Conclusion

The choice between recrystallization and column chromatography for the purification of crude this compound depends on the purity of the starting material and the nature of the impurities. For relatively clean crude products with minor impurities, recrystallization can be a rapid and efficient method. For more complex mixtures containing multiple by-products, column chromatography offers superior separation capabilities. A combination of both techniques can also be employed to achieve very high purity. The protocols and guidelines presented here provide a solid foundation for researchers to develop a robust and effective purification strategy for this compound.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(Ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their extensive applications span various industries, including textiles, printing, food, and pharmaceuticals. The synthesis of azo dyes is a well-established chemical process that primarily involves two key steps: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine. The structural diversity of both the diazo and coupling components allows for the fine-tuning of the resulting dye's color, solubility, and other physicochemical properties.

2-(Ethylsulfonyl)aniline is a valuable primary aromatic amine for the synthesis of specialized azo dyes. The presence of the electron-withdrawing ethylsulfonyl group at the ortho position of the aniline ring significantly influences the electronic properties of the resulting diazonium salt and, consequently, the final azo dye. This substitution can lead to dyes with enhanced light and sublimation fastness, making them particularly suitable for applications such as disperse dyes for synthetic fibers like polyester. Furthermore, the introduction of the sulfonyl group can be of interest to drug development professionals, as sulfonamide-containing azo dyes have been investigated for their potential pharmacological activities.

These application notes provide a comprehensive overview of the use of this compound in azo dye synthesis, complete with detailed experimental protocols and a summary of expected properties.

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a two-step reaction pathway:

  • Diazotization: this compound is converted to its corresponding diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and is generally used immediately in the next step without isolation.

  • Azo Coupling: The freshly prepared diazonium salt solution is then slowly added to a solution of a coupling component. Common coupling components include phenols (e.g., 2-naphthol, phenol), aromatic amines (e.g., N,N-dimethylaniline), and other electron-rich aromatic systems. The electrophilic diazonium ion attacks the electron-rich coupling component to form the stable azo dye.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling This compound This compound NaNO2 + HCl NaNO₂ + HCl (0-5 °C) This compound->NaNO2 + HCl Reacts with Diazonium Salt 2-(Ethylsulfonyl)benzenediazonium Chloride (Unstable Intermediate) NaNO2 + HCl->Diazonium Salt Forms Coupling Component Coupling Component (e.g., 2-Naphthol) Diazonium Salt->Coupling Component Reacts with Azo Dye Azo Dye Product Coupling Component->Azo Dye Forms

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of an exemplary azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 2-(ethylsulfonyl)benzenediazonium chloride intermediate. Strict temperature control is critical for the stability of the diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, suspend this compound (e.g., 1.85 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 3 mL) and water (20 mL).

  • Stir the mixture vigorously to form a fine slurry of the amine hydrochloride salt.

  • Cool the beaker in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.7 g, 0.01 mol) in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled and stirred aniline salt suspension over 15-20 minutes. Ensure the temperature is maintained between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Confirm the presence of a slight excess of nitrous acid by testing a drop of the reaction mixture with starch-iodide paper. The paper should turn blue-black. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

  • The resulting clear solution of 2-(ethylsulfonyl)benzenediazonium chloride is used immediately in the coupling reaction.

G start Start suspend Suspend this compound in HCl and water start->suspend cool Cool to 0-5 °C in ice-salt bath suspend->cool add_na_no2 Slowly add NaNO₂ solution (maintain 0-5 °C) cool->add_na_no2 prepare_na_no2 Prepare cold NaNO₂ solution prepare_na_no2->add_na_no2 stir Stir for 30 minutes at 0-5 °C add_na_no2->stir test Test for excess HNO₂ with starch-iodide paper stir->test use_immediately Use diazonium salt solution immediately test->use_immediately Positive test

Caption: Experimental workflow for the diazotization of this compound.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol details the reaction of the prepared diazonium salt with 2-naphthol to form the final azo dye.

Materials:

  • 2-(Ethylsulfonyl)benzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 400 mL beaker, dissolve 2-naphthol (e.g., 1.44 g, 0.01 mol) in a solution of sodium hydroxide (e.g., 0.8 g, 0.02 mol) in 50 mL of water.

  • Stir the mixture until the 2-naphthol is completely dissolved, forming a solution of sodium 2-naphthoxide.

  • Cool the 2-naphthol solution in an ice bath to 0-5 °C.

  • With continuous and efficient stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

  • A deeply colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral to remove any unreacted salts and base.

  • Dry the crude azo dye in a desiccator or a drying oven at a moderate temperature (e.g., 60-70 °C).

  • For further purification, the crude dye can be recrystallized from a suitable solvent, such as ethanol or glacial acetic acid.

Data Presentation

Diazo ComponentCoupling ComponentYield (%)λmax (nm)Light Fastness (1-8 scale)Wash Fastness (1-5 scale)Sublimation Fastness (1-5 scale)
4-NitroanilineN,N-diethylaniline>90480-5205-644-5
2-Chloro-4-nitroanilineN-ethyl-N-cyanoethylaniline>90510-5406-74-55
This compound (Expected)N,N-dialkylaniline derivativeHighRed-Violet RegionGood to ExcellentGood to ExcellentGood to Excellent

Note: The data for this compound is an educated estimation based on the properties of structurally similar dyes. Actual experimental results may vary.

Applications in Research and Development

Azo dyes synthesized from this compound are of significant interest for several applications:

  • High-Performance Disperse Dyes: The electron-withdrawing nature of the ethylsulfonyl group can enhance the light and sublimation fastness of disperse dyes, making them suitable for dyeing synthetic fibers like polyester, which require high-temperature dyeing processes.

  • Chromogenic Reagents: The specific spectral properties of these dyes could be exploited for the development of new chromogenic reagents for analytical applications.

  • Scaffolds for Drug Discovery: Azo compounds have been investigated for a range of biological activities. The introduction of the ethylsulfonyl moiety provides a unique scaffold for the synthesis of novel compounds that can be screened for potential therapeutic applications in drug discovery programs.

Conclusion

The synthesis of azo dyes from this compound provides a pathway to novel colorants with potentially superior fastness properties. The well-established diazotization and azo coupling reactions can be readily adapted for this starting material. The detailed protocols provided herein offer a solid foundation for researchers and scientists to explore the synthesis and application of this promising class of azo dyes. Further research is warranted to fully characterize the specific properties of various azo dyes derived from this compound and to explore their full potential in materials science and drug development.

Application Notes and Protocols for the Diazotization of 2-(Ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the diazotization of 2-(ethylsulfonyl)aniline, a critical transformation for the synthesis of various pharmaceutical intermediates and other fine chemicals. The resulting diazonium salt is a versatile precursor for a range of functional group transformations.

Introduction

Diazotization is a fundamental process in organic synthesis where a primary aromatic amine is converted into a diazonium salt.[1][2][3][] This reaction is typically performed by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[1][3][] The resulting diazonium salts are highly valuable synthetic intermediates, enabling the introduction of a wide array of substituents onto the aromatic ring through subsequent reactions such as Sandmeyer, Schiemann, and azo coupling reactions.[1][5]

The protocol described herein outlines the diazotization of this compound to form 2-(ethylsulfonyl)benzenediazonium chloride. Due to the inherent instability of diazonium salts, which can be explosive when isolated in a dry state, this protocol is designed for the in situ generation and immediate use of the diazonium salt solution.[1] Strict temperature control is paramount to prevent the decomposition of the thermally sensitive diazonium salt.[1][6][7]

Reaction Principle

The diazotization reaction involves the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[1] Since nitrous acid is unstable, it is generated in the reaction mixture by the addition of sodium nitrite (NaNO₂) to a strong mineral acid, such as hydrochloric acid (HCl).[1][8] The reaction is maintained at a low temperature (0–5 °C) to ensure the stability of the diazonium salt product.[1][2][9] The electrophilic nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, is attacked by the nucleophilic amino group of the this compound. This is followed by a series of proton transfers and the elimination of water to yield the 2-(ethylsulfonyl)benzenediazonium salt.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
This compoundReagent(Specify)
Concentrated Hydrochloric Acid (HCl)ACS Grade(Specify)
Sodium Nitrite (NaNO₂)ACS Grade(Specify)
Distilled Water
Ice
Potassium Iodide-Starch Paper(Specify)
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice-salt bath
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.[1]

  • Diazonium Salt Instability: Arenediazonium salts are unstable and potentially explosive when isolated and dried. This protocol is intended for the in situ generation and immediate consumption of the diazonium salt solution. DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT. [1]

  • Temperature Control: The reaction is exothermic. Strict temperature control below 5 °C is critical to prevent the decomposition of the product, which can lead to the release of nitrogen gas and the formation of potentially hazardous byproducts.[1][6]

  • Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with care.

Step-by-Step Procedure
  • Preparation of the Aniline Salt Suspension:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (1.0 eq).

    • To the flask, add distilled water and then slowly add concentrated hydrochloric acid (3.0 eq).

    • Stir the mixture. The this compound will dissolve to form its hydrochloride salt, which may precipitate as a fine slurry.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the stirred suspension to a stable internal temperature between 0 °C and 5 °C.[1]

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in distilled water.

    • Cool this solution in a separate ice bath.

  • Diazotization Reaction:

    • Transfer the cold sodium nitrite solution to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over approximately 30-45 minutes.

    • Crucially, maintain the internal reaction temperature at 0–5 °C throughout the addition.[1] Monitor the temperature closely and adjust the addition rate as needed to control any exotherm.

  • Reaction Completion and Quenching:

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.

    • To check for reaction completion and the presence of a slight excess of nitrous acid, touch a drop of the reaction mixture to a piece of potassium iodide-starch paper. A positive test (immediate formation of a blue-black color) indicates the presence of excess nitrous acid.

    • If the test is negative, add a small additional amount of the sodium nitrite solution until a positive test is observed and sustained for at least 10 minutes.

    • The resulting solution of 2-(ethylsulfonyl)benzenediazonium chloride should be used immediately in the subsequent synthetic step.

Data Presentation

Since this is a general protocol, the following table provides representative quantitative data. Actual yields may vary depending on the specific subsequent reaction.

ParameterValue
Starting MaterialThis compound
Molar Equivalents1.0
Reagent 1Hydrochloric Acid
Molar Equivalents3.0
Reagent 2Sodium Nitrite
Molar Equivalents1.05
Reaction Temperature0–5 °C
Reaction Time1 - 1.5 hours
Theoretical Yield(Calculated based on starting material)
Product2-(Ethylsulfonyl)benzenediazonium chloride (in solution)

Visualizations

Experimental Workflow

Diazotization_Workflow Workflow for the Diazotization of this compound cluster_prep Preparation cluster_reaction Diazotization cluster_workup Completion & Use A Dissolve this compound in HCl and water C Aniline Salt Slurry (0-5 °C) A->C Cool to 0-5 °C B Prepare aqueous NaNO₂ solution D Cold NaNO₂ Solution B->D Cool in ice bath E Slowly add NaNO₂ solution to aniline slurry C->E D->E F Maintain temperature at 0-5 °C E->F G Stir for 30 min after addition F->G H Test for excess HNO₂ (KI-starch paper) G->H I Product: 2-(ethylsulfonyl)benzenediazonium chloride solution H->I Positive test J Immediate use in next synthetic step I->J Diazotization_Mechanism Simplified Mechanism of Diazotization NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O Aniline 2-(EtSO₂)Ar-NH₂ Intermediate1 2-(EtSO₂)Ar-NH₂⁺-NO Aniline->Intermediate1 + NO⁺ Intermediate2 2-(EtSO₂)Ar-N=N-OH Intermediate1->Intermediate2 Proton transfers Diazonium 2-(EtSO₂)Ar-N₂⁺ Cl⁻ Intermediate2->Diazonium + H⁺, -H₂O

References

Application Notes and Protocols for the Scalable Synthesis of 2-(Ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylsulfonyl)aniline is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active compounds and functional materials. Its preparation on a laboratory and pilot-plant scale requires a robust, reproducible, and scalable synthetic route. These application notes provide a detailed experimental protocol for a multi-gram scale synthesis of this compound, adapted from established procedures for analogous compounds. The described multi-step synthesis is designed to avoid chromatographic purification, relying on extraction and filtration, which are more amenable to large-scale operations.

Synthetic Pathway

The overall synthetic strategy involves a four-step sequence starting from the commercially available 2-aminothiophenol. The pathway includes S-ethylation, oxidation of the resulting sulfide to the sulfone, nitration of the aromatic ring, and subsequent reduction of the nitro group to afford the target aniline derivative.

Synthesis_Pathway A 2-Aminothiophenol B 2-(Ethylthio)aniline A->B Ethyl Iodide, K2CO3 Acetonitrile, 60 °C C 1-(Ethylsulfonyl)-2-nitrobenzene B->C 1. NaNO2, HCl 2. KI 3. m-CPBA D This compound C->D Fe, NH4Cl Ethanol/Water

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment

Reagents:

ReagentGradeSupplier
2-AminothiophenolReagentSigma-Aldrich
Ethyl IodideReagentAcros Organics
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
Acetonitrile (ACN)AnhydrousJ.T. Baker
meta-Chloroperoxybenzoic acid (m-CPBA)77%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeVWR
Sodium Nitrite (NaNO₂)ACS ReagentVWR
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Potassium Iodide (KI)ACS ReagentVWR
Iron powder (Fe)<10 micronSigma-Aldrich
Ammonium Chloride (NH₄Cl)ACS ReagentVWR
Ethanol (EtOH)200 ProofDecon Labs
Diethyl EtherAnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated aq. soln.---
Sodium Thiosulfate (Na₂S₂O₃)Saturated aq. soln.---
BrineSaturated aq. soln.---
Anhydrous Magnesium Sulfate (MgSO₄)ReagentAcros Organics

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of 2-(Ethylthio)aniline

This step involves the S-ethylation of 2-aminothiophenol using ethyl iodide.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminothiophenol (12.5 g, 100 mmol, 1.0 eq.), potassium carbonate (27.6 g, 200 mmol, 2.0 eq.), and acetonitrile (250 mL).

  • To the stirred suspension, add ethyl iodide (12.1 mL, 150 mmol, 1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(ethylthio)aniline as an oil. The product is used in the next step without further purification.

Quantitative Data:

Starting MaterialProductTheoretical Yield (g)Actual Yield (g)Yield (%)
2-Aminothiophenol (12.5 g)2-(Ethylthio)aniline15.3~15.0 (crude)~98 (crude)
Step 2: Synthesis of 1-(Ethylsulfonyl)-2-nitrobenzene

This step involves a Sandmeyer-type reaction to replace the amino group with an iodo group, followed by oxidation of the sulfide to a sulfone and nitration. For a more direct and scalable approach, we will proceed with the oxidation of the sulfide first, followed by nitration of the aniline and subsequent removal of the amino group. However, a more robust method involves protecting the amine, followed by oxidation and nitration. An alternative, more direct approach adapted from related syntheses involves direct nitration followed by oxidation. Given the reactivity of the aniline, a direct nitration is challenging. Therefore, a more reliable sequence is proposed below involving diazotization.

Procedure:

  • Diazotization and Iodination:

    • Dissolve crude 2-(ethylthio)aniline (15.3 g, 100 mmol) in a mixture of concentrated HCl (30 mL) and water (100 mL) at 0 °C.

    • Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, dissolve potassium iodide (24.9 g, 150 mmol) in water (50 mL).

    • Slowly add the diazonium salt solution to the potassium iodide solution.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Extract the product with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated sodium thiosulfate solution and brine. Dry over anhydrous magnesium sulfate and concentrate to give crude 1-ethylthio-2-iodobenzene.

  • Oxidation:

    • Dissolve the crude 1-ethylthio-2-iodobenzene in dichloromethane (200 mL).

    • Cool the solution to 0 °C and add m-CPBA (77%, 53.5 g, 240 mmol) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to give crude 1-ethylsulfonyl-2-iodobenzene.

  • Nitration:

    • Carefully add the crude 1-ethylsulfonyl-2-iodobenzene to a mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (25 mL) at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture onto ice and extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous magnesium sulfate and concentrate. The crude product can be recrystallized from ethanol to yield 1-(ethylsulfonyl)-2-nitrobenzene.

Quantitative Data:

Starting MaterialProductTheoretical Yield (g)Estimated Yield (g)Estimated Yield (%)
2-(Ethylthio)aniline (15.3 g)1-(Ethylsulfonyl)-2-nitrobenzene21.514.0~65 (over 3 steps)
Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine using iron powder in the presence of an acidic catalyst.

Procedure:

  • To a 500 mL round-bottom flask, add 1-(ethylsulfonyl)-2-nitrobenzene (10.75 g, 50 mmol), ethanol (150 mL), and water (50 mL).

  • Add iron powder (14.0 g, 250 mmol, 5.0 eq.) and ammonium chloride (1.34 g, 25 mmol, 0.5 eq.).

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 3 hours. Monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be recrystallized from an ethanol/water mixture to afford the pure product.

Quantitative Data:

Starting MaterialProductTheoretical Yield (g)Actual Yield (g)Yield (%)
1-(Ethylsulfonyl)-2-nitrobenzene (10.75 g)This compound9.258.390

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: S-Ethylation cluster_step2 Step 2: Formation of Nitro-Sulfone cluster_step3 Step 3: Reduction A1 Mix 2-Aminothiophenol, K2CO3, and Acetonitrile A2 Add Ethyl Iodide A1->A2 A3 Heat to 60 °C for 4h A2->A3 A4 Cool and Filter A3->A4 A5 Concentrate A4->A5 B1 Diazotization & Iodination A5->B1 Crude Product B2 Oxidation with m-CPBA B1->B2 B3 Nitration with HNO3/H2SO4 B2->B3 B4 Workup and Recrystallization B3->B4 C1 Mix Nitro-Sulfone, Fe, NH4Cl in EtOH/Water B4->C1 Purified Intermediate C2 Reflux for 3h C1->C2 C3 Filter through Celite C2->C3 C4 Concentrate and Extract C3->C4 C5 Recrystallize C4->C5 D D C5->D Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Ethyl iodide is a lachrymator and a potential alkylating agent; handle with care.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive; handle with care and avoid contact with metals.

  • Concentrated acids (HCl, H₂SO₄, HNO₃) are highly corrosive. Handle with extreme care.

  • The reduction with iron is exothermic; ensure proper cooling is available if needed.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By avoiding chromatographic purification, this method is well-suited for the production of multi-gram to kilogram quantities of the target compound, making it a valuable procedure for researchers in both academic and industrial settings. The provided workflow and quantitative data offer a clear guide for the successful execution of this synthesis.

Safe Handling and Storage of 2-(ethylsulfonyl)aniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and storage of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides detailed application notes and protocols for 2-(ethylsulfonyl)aniline, a compound of interest in various research and development applications.

Hazard Identification and Classification

This compound and its derivatives are classified as irritants. Based on data from structurally similar compounds, it should be handled with care, assuming it may cause skin and eye irritation.[1] Inhalation of dust or fumes may also lead to respiratory irritation.

GHS Hazard Classification (based on related compounds):

  • Skin Irritation (Category 2)[1][2]

  • Eye Irritation (Category 2A)[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls:

  • Work with this compound should be conducted in a properly functioning chemical fume hood.[3]

  • Ensure adequate ventilation to keep airborne concentrations to a minimum.[1][4]

  • Eyewash stations and safety showers should be readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][6][7]

  • Skin Protection:

    • Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[5] Gloves must be inspected before use and disposed of properly after handling the compound.[6]

    • A lab coat or other protective clothing should be worn to prevent skin contact.[4][5]

  • Respiratory Protection: For operations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[3][8]

Safe Handling and Experimental Protocols

Adherence to proper handling procedures is crucial to prevent accidents and exposure.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Do not breathe dust, fumes, or vapors.[3]

  • Wash hands thoroughly after handling and before breaks.[6]

  • Keep the container tightly closed when not in use.[3][4]

  • Avoid the formation of dust and aerosols.[4]

Experimental Workflow:

Experimental Workflow with this compound prep Preparation - Don appropriate PPE - Work in a chemical fume hood weigh Weighing - Use an analytical balance - Handle with care to avoid dust prep->weigh dissolve Dissolution - Add to solvent slowly - Stir to dissolve weigh->dissolve reaction Reaction - Monitor the reaction progress - Maintain appropriate temperature dissolve->reaction workup Work-up - Perform extraction or purification - Handle all waste as hazardous reaction->workup cleanup Cleanup - Decontaminate glassware and surfaces - Dispose of waste and used PPE correctly workup->cleanup

Caption: A logical workflow for experiments involving this compound.

Storage Procedures

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[3][4][6]

  • Keep containers tightly closed to prevent moisture and air exposure.[3][4]

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][5]

  • The recommended storage temperature is between 2-8°C, protected from light.

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is critical.

Accidental Release:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).[3]

    • Collect the absorbed material into a suitable container for hazardous waste disposal.[3]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent the spill from entering drains.

    • Contact your institution's environmental health and safety department.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation persists, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Considerations

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Quantitative Data Summary

PropertyValueSource
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1][2]
Storage Temperature 2-8°C
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates[3][5]

Signaling Pathway for Safe Handling Logic

Decision Pathway for Safe Handling start Start: Handling this compound assess Assess Risks: - Irritant (skin, eyes, respiratory) - Review SDS start->assess ppe Select PPE: - Goggles/Face shield - Chemical-resistant gloves - Lab coat assess->ppe controls Use Engineering Controls: - Chemical fume hood - Good ventilation ppe->controls handle Proceed with Handling: - Avoid dust/aerosol generation - Keep container closed controls->handle spill Spill Occurs? handle->spill exposure Exposure Occurs? handle->exposure small_spill Small Spill: - Use spill kit - Absorb and collect for disposal spill->small_spill Yes (Small) large_spill Large Spill: - Evacuate area - Notify safety personnel spill->large_spill Yes (Large) waste Dispose of Waste: - Collect in labeled hazardous waste container spill->waste No small_spill->waste large_spill->waste first_aid Administer First Aid: - Inhalation: Fresh air - Skin: Wash with soap/water - Eyes: Rinse with water exposure->first_aid Yes exposure->waste No medical Seek Medical Attention first_aid->medical end End of Procedure waste->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-(Ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(ethylsulfonyl)aniline and related sulfonylanilines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing step-by-step guidance to identify and resolve them.

Issue 1: Low Yield and Formation of Isomeric Impurities

  • Question: My reaction is producing a mixture of ortho- and para-isomers of ethylsulfonylaniline, with a lower than expected yield of the desired this compound. How can I improve the regioselectivity?

  • Answer: The formation of both ortho and para isomers is common in electrophilic aromatic substitution reactions on aniline. To favor the ortho product, specific strategies are required.

    Troubleshooting Steps:

    • Protect the Amino Group: The most effective strategy is to protect the amino group of aniline, often by acetylation to form acetanilide. The bulky acetyl group can sterically hinder the para position, thereby favoring substitution at the ortho position. However, in many cases, the para product is sterically and thermodynamically favored. Directing sulfonation to the ortho position can be challenging.

    • Control Reaction Temperature: Sulfonation reactions can be reversible. Carefully controlling the reaction temperature can influence the isomer ratio. Monitor the reaction at different temperatures to find the optimal condition for the desired isomer.[1]

    • Choice of Sulfonylating Agent: The choice of sulfonylating agent and reaction conditions can influence the isomer distribution. Explore different reagents, such as ethylsulfonyl chloride with a Lewis acid catalyst, to optimize for the ortho-isomer.

Issue 2: Formation of Polysulfonylated Byproducts

  • Question: I am observing the formation of disulfonylated or other polysulfonylated aniline products in my reaction mixture. How can I prevent this?

  • Answer: Polysulfonylation occurs when the aniline ring is too activated or when reaction conditions are too harsh.

    Troubleshooting Steps:

    • Protect the Amino Group: As with isomer control, protecting the amino group as an acetanilide deactivates the aromatic ring, reducing its susceptibility to multiple substitutions.[1]

    • Control Stoichiometry: Carefully control the stoichiometry of the sulfonylating agent. Avoid using a large excess unless it has been empirically determined to be necessary for your specific reaction.[1]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to a satisfactory level to prevent further reaction to polysulfonylated products.[1]

    • Temperature Control: Avoid excessively high temperatures, which can increase the rate of side reactions.[1]

Issue 3: Low Yield During Deprotection of the Acetyl Group

  • Question: During the acidic or basic hydrolysis of the N-acetyl group to yield the final aniline product, I am experiencing low yields and the formation of unexpected byproducts. What could be the issue?

  • Answer: Deprotection of the N-acetyl group can sometimes be challenging, and side reactions such as cleavage of the sulfonyl group can occur under harsh conditions.[1]

    Troubleshooting Steps:

    • Milder Deprotection Conditions: Explore milder deprotection methods. For N-arylsulfonamides, chemoselective acidic hydrolysis using a near-stoichiometric amount of a strong acid might be effective.[1]

    • Screening Conditions: Systematically screen different acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH) at various concentrations and temperatures to find the optimal conditions for your specific substrate.

    • Reaction Monitoring: Closely monitor the deprotection reaction to avoid product degradation once the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce substituted sulfonylanilines?

A1: Two common routes for synthesizing sulfonylanilines, such as the related 5-ethylsulfonyl-2-methoxyaniline, start from commercially available materials. One route begins with 4-methoxybenzene-1-sulfonyl chloride and proceeds in four steps.[2] A more recent, optimized route starts from 4-methoxybenzenethiol and also involves four steps, designed to be more reliable and scalable.[3]

Q2: I am struggling with the ethylation step of a sulfinate intermediate. What conditions could improve the yield?

A2: Low yields in the ethylation of sodium sulfinates with ethyl iodide have been reported.[3] An alternative, higher-yielding approach involves the S-alkylation of a thiol followed by oxidation. For example, reacting 4-methoxybenzenethiol with ethyl iodide in the presence of potassium carbonate in acetonitrile at 60 °C, followed by oxidation with m-CPBA, has been shown to be a robust method.[3]

Q3: What are the key steps in a typical synthesis of a substituted ethylsulfonylaniline, for example, 5-ethylsulfonyl-2-methoxyaniline?

A3: A reliable synthesis of 5-ethylsulfonyl-2-methoxyaniline involves:[3]

  • S-Alkylation: Reaction of 4-methoxybenzenethiol with ethyl iodide.

  • Oxidation: Oxidation of the resulting sulfide to a sulfone using an oxidizing agent like m-CPBA.

  • Nitration: Nitration of the sulfone to introduce a nitro group onto the aromatic ring.

  • Reduction: Catalytic hydrogenation of the nitro group to the desired aniline.

Q4: How can I purify the final this compound product?

A4: Purification methods depend on the physical state of the product. If it is a solid, recrystallization from a suitable solvent system is a common method. Column chromatography can also be used to separate the desired product from impurities.[3] For liquid anilines, vacuum distillation is often effective.[4] It is crucial to ensure all reagents and solvents are anhydrous, as anilines can be hygroscopic.[4][5]

Data Presentation

Table 1: Comparison of Synthetic Routes for 5-Ethylsulfonyl-2-methoxyaniline

StepRoute 1: Starting from 4-methoxybenzene-1-sulfonyl chloride[2]Route 2 (Optimized): Starting from 4-methoxybenzenethiol[3]
1. Sulfinate/Sulfide Formation Reaction: Reduction of sulfonyl chloride with Na₂SO₃ and NaHCO₃. Yield: 99%Reaction: S-alkylation of thiol with ethyl iodide and K₂CO₃. Yield: 84%
2. Ethylation/Oxidation Reaction: Ethylation of sodium sulfinate with ethyl iodide. Yield: 90%Reaction: Oxidation of sulfide to sulfone with m-CPBA. Yield: 87%
3. Nitration Reaction: Nitration with concentrated HNO₃. Yield: 73%Reaction: Nitration with nitric acid. Yield: 78%
4. Reduction Reaction: Reduction of nitro group with 10% Pd/C, H₂. Yield: 90%Reaction: Catalytic hydrogenation of the nitro group. Yield: 91%
Overall Yield 59% 52%

Experimental Protocols

Protocol 1: Synthesis of 5-Ethylsulfonyl-2-methoxyaniline (Optimized Route)[3]

  • Synthesis of 1-Ethylsulfanyl-4-methoxybenzene: In a round-bottom flask, combine 4-methoxybenzenethiol (1 equivalent), potassium carbonate (2 equivalents), and acetonitrile. Add ethyl iodide (1.5 equivalents) and heat the mixture at 60 °C. Monitor the reaction by TLC. After completion, perform a liquid-liquid extraction to isolate the product.

  • Synthesis of 1-Ethylsulfonyl-4-methoxybenzene: Dissolve the product from the previous step in dichloromethane and cool in an ice bath. Add meta-chloroperoxybenzoic acid (mCPBA) (2.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion. Isolate the product via extraction.

  • Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene: Add the sulfone from the previous step to nitric acid at 0 °C. Stir the reaction at room temperature until the starting material is consumed. Pour the reaction mixture over ice and filter the resulting precipitate.

  • Synthesis of 5-Ethylsulfonyl-2-methoxyaniline: Subject the nitro compound to catalytic hydrogenation using a palladium catalyst to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection cluster_sulfonylation Sulfonylation cluster_deprotection Deprotection cluster_product Final Product start Aniline protect Protection of Amino Group (e.g., Acetylation) start->protect Acetic Anhydride sulfonylation Electrophilic Aromatic Substitution (Sulfonylation) protect->sulfonylation Ethylsulfonyl Chloride, Lewis Acid deprotect Deprotection of Amino Group (Hydrolysis) sulfonylation->deprotect Acid or Base product This compound deprotect->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Reaction Yield issue1 Mixture of Isomers? start->issue1 issue2 Polysulfonylation? start->issue2 issue3 Low Deprotection Yield? start->issue3 solution1 Protect Amino Group Control Temperature issue1->solution1 Yes solution2 Protect Amino Group Control Stoichiometry Monitor Reaction issue2->solution2 Yes solution3 Use Milder Conditions Screen Acids/Bases issue3->solution3 Yes

Caption: Troubleshooting guide for low reaction yield in this compound synthesis.

References

Technical Support Center: 2-(Ethylsulfonyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(ethylsulfonyl)aniline. The information is designed to help you anticipate and resolve common issues encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products in reactions involving the synthesis of this compound?

A1: Based on the chemistry of aniline and sulfone compounds, the most common side products in the synthesis of this compound and related reactions include:

  • Di-sulfonylation products: Formation of N,N-bis(ethylsulfonyl)aniline or further sulfonylation on the aromatic ring.[1]

  • Isomeric products: Formation of 4-(ethylsulfonyl)aniline (para-isomer) in addition to the desired this compound (ortho-isomer).[2]

  • Oxidation products: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities, often polymeric in nature.[3]

  • Over-acylation/alkylation products: In reactions where the aniline nitrogen is intended to be the nucleophile, di-acylation or di-alkylation can occur, leading to less polar byproducts.[3]

  • Products from starting material impurities: Impurities in the starting aniline or sulfonylating agent can lead to a variety of unexpected side products.

Q2: My reaction mixture is turning dark brown/black. What is the cause and how can I prevent it?

A2: The development of a dark color in aniline reactions is typically due to air oxidation of the aniline functional group, which can form highly colored polymeric impurities.[3] This is more likely to happen at elevated temperatures or with prolonged exposure to air.

Troubleshooting:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3]

  • Control Temperature: Avoid excessively high reaction temperatures.

  • Acidic Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can help remove basic, colored impurities by converting them into their water-soluble salts.[3]

Q3: I am observing the formation of a significant amount of the para-isomer (4-(ethylsulfonyl)aniline). How can I improve the selectivity for the ortho-isomer?

A3: Controlling the regioselectivity of electrophilic aromatic substitution on anilines can be challenging. The amino group is a strong ortho-, para-director. To favor the ortho-isomer, you can consider:

  • Protecting Group Strategy: Protecting the amino group with a bulky protecting group can sterically hinder the ortho positions, paradoxically sometimes leading to higher para selectivity. However, in some cases, the choice of protecting group and reaction conditions can influence the ortho/para ratio.

  • Directed Ortho Metalation (DoM): This strategy involves using a directing group (often derived from the amine) to selectively deprotonate the ortho position with a strong base, followed by quenching with an electrophilic ethylsulfonyl source.

  • Reaction Conditions: Carefully screen reaction temperature, solvent, and catalyst, as these can all influence the isomer ratio.

Q4: How can I remove di-sulfonylation byproducts from my final product?

A4: Di-sulfonylation byproducts, where a second ethylsulfonyl group has reacted, will have different polarity and solubility compared to the desired mono-sulfonylated product.

  • Column Chromatography: This is often the most effective method for separating the mono- and di-sulfonylated products. The polarity difference should allow for good separation on silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may selectively crystallize the desired product, leaving the di-sulfonylated impurity in the mother liquor.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature, while being mindful of potential side product formation.
Hydrolysis of Sulfonylating Agent Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the sulfonylating agent (e.g., ethylsulfonyl chloride).
Insufficient Base If the reaction generates an acid byproduct (e.g., HCl from ethylsulfonyl chloride), ensure at least a stoichiometric amount of a non-nucleophilic base is used to neutralize it. Protonation of the aniline starting material will render it non-nucleophilic and halt the reaction.
Poor Quality of Reagents Use freshly opened or purified reagents. Aniline can degrade over time, and sulfonylating agents can hydrolyze.
Issue 2: Formation of Multiple Spots on TLC, Indicating Several Byproducts
Potential Cause Recommended Solution
Incorrect Stoichiometry The use of excess sulfonylating agent can lead to di-sulfonylation. Carefully control the stoichiometry of the reactants. Using a slight excess of the aniline may help to consume the sulfonylating agent.
High Reaction Temperature Higher temperatures can promote the formation of multiple side products. Maintain a controlled, and if possible, low temperature, especially during the addition of reagents.
Air Sensitivity The formation of multiple spots, some of which may be colored, can be due to oxidation. Purge the reaction vessel with an inert gas and maintain a positive pressure throughout the reaction.
Isomer Formation As discussed in the FAQs, the formation of both ortho and para isomers is common. Purification by column chromatography is typically required to separate these isomers.

Experimental Protocols

The following is an illustrative protocol for a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, which can be adapted for the synthesis of this compound. Researchers should perform their own optimization.

Illustrative Synthesis of an Ethylsulfonyl Aniline Derivative [4][5]

This protocol outlines the key steps in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, which involves the formation of the ethyl sulfone followed by nitration and reduction.

  • Formation of the Ethyl Sulfide:

    • Dissolve 4-methoxybenzenethiol in a suitable solvent like acetonitrile.

    • Add potassium carbonate as a base.

    • Add ethyl iodide and heat the reaction mixture (e.g., at 60 °C) to form 1-(ethylthio)-4-methoxybenzene.

    • Monitor the reaction by TLC until completion.

    • Work up by removing the solvent, adding water, and extracting with an organic solvent.

  • Oxidation to the Ethyl Sulfone:

    • Dissolve the resulting ethyl sulfide in a solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench any excess oxidant and wash the organic layer to remove acidic byproducts.

  • Nitration of the Aromatic Ring:

    • Dissolve the ethyl sulfone in a strong acid, such as concentrated nitric acid.

    • Carefully heat the reaction mixture (e.g., to 100 °C) and monitor by TLC.[4]

    • Pour the cooled reaction mixture into ice water to precipitate the nitro-product.

    • Filter and wash the solid.

  • Reduction of the Nitro Group to an Aniline:

    • Suspend the nitro-compound in a solvent like ethanol.

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere until the starting material is consumed (as monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final aniline product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_aniline Aniline Derivative reaction Sulfonylation Reaction (Control Temp. & Atmosphere) start_aniline->reaction start_sulfonyl Ethylsulfonylating Agent start_sulfonyl->reaction workup Aqueous Work-up (e.g., Acidic Wash) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Desired Product: This compound purification->product side_products Side Products: - Isomers - Di-sulfonylation - Oxidation Products purification->side_products analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions Potential Solutions start Problem Observed low_yield low_yield start->low_yield Low Yield purity_issues purity_issues start->purity_issues Impure Product incomplete_rxn Incomplete Reaction? sol_time_temp Adjust Time/Temp incomplete_rxn->sol_time_temp hydrolysis Reagent Hydrolysis? sol_anhydrous Use Anhydrous Conditions hydrolysis->sol_anhydrous base_issue Insufficient Base? sol_base Check Base Stoichiometry base_issue->sol_base dark_color Dark Coloration? sol_inert Use Inert Atmosphere dark_color->sol_inert extra_spots Multiple TLC Spots? sol_purify Purify (Chromatography) extra_spots->sol_purify sol_stoich Check Stoichiometry extra_spots->sol_stoich low_yield->incomplete_rxn low_yield->hydrolysis low_yield->base_issue purity_issues->dark_color purity_issues->extra_spots

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Technical Support Center: Synthesis of 2-(ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in the synthesis of 2-(ethylsulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here are common causes and troubleshooting steps:

  • Incomplete reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Reagents: The quality of your starting materials and reagents is crucial. Ensure that all chemicals are pure and anhydrous where necessary. For instance, the presence of moisture can deactivate certain reagents.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. Common side reactions include polysulfonylation or the formation of isomers. Protecting the aniline's amino group, for example by acetylation to form acetanilide, can help minimize these side reactions by deactivating the aromatic ring.[1]

  • Purification Losses: Significant amounts of product can be lost during workup and purification. Optimize your extraction and chromatography procedures to minimize these losses.

Q2: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity for the desired ortho-isomer?

A2: The formation of ortho- and para-isomers is a common challenge in electrophilic aromatic substitution reactions on aniline derivatives. While the para-isomer is often favored due to steric hindrance, reaction conditions can be optimized to favor the ortho-product.

  • Protecting Groups: The most effective strategy is to use a protecting group on the amino functionality. An acetyl group, for instance, is bulky and can sterically hinder the ortho positions, thereby directing substitution to the para position.[1] For ortho-selectivity, exploring alternative directing groups or synthetic routes may be necessary.

  • Reaction Temperature: Temperature can influence the product ratio in reversible sulfonation reactions. Experiment with different temperature profiles to find the optimal conditions for your desired isomer.[1]

Q3: My final product is impure, showing persistent colored impurities. What are the likely sources and how can I purify it effectively?

A3: Colored impurities in aniline derivatives often arise from oxidation.

  • Preventing Oxidation: Aniline and its derivatives are susceptible to air oxidation, which can lead to colored byproducts. It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

  • Purification Techniques:

    • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.[2]

    • Crystallization: Recrystallization from a suitable solvent system can remove many impurities. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product.

    • Treatment with Activated Carbon: Activated carbon can be used to remove colored impurities from solutions before crystallization.

    • Chemical Treatment: Washing the crude product with a solution of stannous chloride can help remove sulfur-containing impurities and reduce the tendency for coloration due to oxidation.[2] For removal of unreacted aniline, washing with a dilute acid solution (e.g., 10% HCl) can be effective as it forms a water-soluble salt.[3]

Q4: The deprotection of the amino group is proving difficult or leading to product degradation. What are some alternative methods?

A4: Harsh deprotection conditions can sometimes lead to the degradation of the target molecule or migration of the sulfonyl group.[1]

  • Milder Conditions: Explore milder deprotection methods. The choice of method will depend on the specific protecting group used. For example, for an acetyl group, mild acidic or basic hydrolysis can be employed.

  • Substrate-Specific Protocols: The stability of your molecule is highly dependent on its electronic properties. Electron-rich sulfonylanilines may be more susceptible to side reactions during deprotection. It is recommended to screen different acids or bases and reaction temperatures to find the optimal conditions for your specific substrate.[1]

Data Summary

The following table summarizes yields from a reported synthetic route for a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, which may provide a useful reference.

StepStarting MaterialReagentsProductYield (%)Reference
Sulfide Formation4-methoxybenzenethiolEthyl iodide, Potassium carbonate1-ethylsulfanyl-4-methoxybenzene~95[4]
Oxidation to Sulfone1-ethylsulfanyl-4-methoxybenzenemeta-chloroperoxybenzoic acid (mCPBA)1-ethylsulfonyl-4-methoxybenzene~98[4]
Nitration1-ethylsulfonyl-4-methoxybenzeneNitric acid4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene~85[4]
Reduction of Nitro Group4-(ethylsulfonyl)-1-methoxy-2-nitrobenzeneCatalytic Hydrogenation (Pd/C)5-ethylsulfonyl-2-methoxyaniline~95[4]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonylaniline Derivative (adapted from the synthesis of 5-ethylsulfonyl-2-methoxyaniline[4])

  • S-alkylation: To a solution of the corresponding thiophenol in a suitable solvent (e.g., acetonitrile), add potassium carbonate followed by the alkyl halide (e.g., ethyl iodide). Heat the mixture to reflux and monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. The crude product can be purified by extraction.

  • Oxidation: Dissolve the sulfide from the previous step in a chlorinated solvent (e.g., dichloromethane). Add an oxidizing agent like m-CPBA portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and purify the product by extraction and washing.

  • Nitration: Carefully add the sulfone to concentrated nitric acid at a controlled temperature. Heat the reaction as required and monitor its progress. Pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Reduction: Dissolve the nitro compound in a suitable solvent like ethanol. Add a catalyst, such as Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere until the reaction is complete. Filter the catalyst and concentrate the solvent to obtain the crude aniline derivative, which can be further purified by crystallization.

Visualizations

G cluster_synthesis General Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Starting Material (e.g., 2-aminothiophenol) step1 Step 1: S-Ethylation start->step1 step2 Step 2: Oxidation to Sulfone step1->step2 product Final Product This compound step2->product issue Problem Encountered (e.g., Low Yield) cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Purification Loss issue->cause3 solution1 Optimize Reaction Time/Temp cause1->solution1 solution2 Use Protecting Group cause2->solution2 solution3 Refine Purification Method cause3->solution3

Caption: General synthesis and troubleshooting workflow for this compound.

References

Technical Support Center: Synthesis and Purification of 2-(Ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in improving the purity of synthesized 2-(ethylsulfonyl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, offering step-by-step guidance to identify and resolve them.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] - Ensure the reaction is allowed to proceed for an adequate amount of time. - If starting from the reduction of 2-(ethylsulfonyl)nitrobenzene, ensure the reducing agent is active and used in sufficient quantity.
Side Reactions - In sulfonylation reactions, protection of the amino group of the starting aniline can prevent the formation of ortho-isomers and polysulfonylated byproducts.[2] - Control the reaction temperature, as higher temperatures can increase the rate of side reactions.[2]
Product Degradation - During workup, avoid harsh acidic or basic conditions that could lead to the degradation of the product. - For chlorination steps, quench the reaction carefully with ice water to prevent a violent reaction and product degradation.[1]
Inefficient Workup - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. - Dry the combined organic layers thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification and Removal
Unreacted Starting Materials - Identification: Compare the TLC or HPLC of the crude product with the starting materials. - Removal: Recrystallization is often effective. If starting materials have significantly different polarities from the product, column chromatography can be used.
Ortho-isomer - Identification: Isomeric impurities can often be detected by HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. - Removal: Careful column chromatography is typically required to separate isomers.[2] Protecting the amino group during synthesis can minimize the formation of the ortho-isomer.[2]
Oxidation Products - Identification: Anilines are prone to oxidation, which can lead to colored impurities.[3][4] - Removal: Treatment of a solution of the crude product with activated charcoal can help remove colored impurities before recrystallization.[5] Storing the purified product under an inert atmosphere and protected from light can prevent further oxidation.
Residual Solvents - Identification: Gas Chromatography (GC) is the most common technique for identifying and quantifying residual solvents. - Removal: Drying the purified product under high vacuum can effectively remove volatile organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common route involves the reduction of 2-(ethylsulfonyl)nitrobenzene. Another approach is the sulfonylation of aniline, which may require protection of the amino group to ensure regioselectivity and prevent side reactions.[2]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6]

Q3: My crude product is a dark oil. How can I purify it?

A3: Dark coloration often indicates the presence of oxidation byproducts.[4] You can attempt to purify the oil using silica gel column chromatography. If the product is expected to be a solid, you can try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Adding a seed crystal of the pure compound can also help.

Q4: What are the best purification techniques for this compound?

A4: The most effective purification techniques are typically recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product.[7]

  • Column chromatography is more suitable for separating mixtures with components of different polarities, such as isomers or unreacted starting materials.[8]

Q5: What analytical methods are recommended for assessing the purity of the final product?

A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[6]

  • HPLC is a cornerstone technique for determining purity due to its high resolution and quantitative accuracy.[6]

  • NMR Spectroscopy (specifically ¹H NMR) can confirm the structure of the compound and help identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and residual solvents.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water) at room temperature and upon heating.[9] The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase for the purification of aniline derivatives.[8] The eluent system can be determined by running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/methanol). The ideal eluent system should provide good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.[8]

  • Elution: Begin eluting the column with the less polar solvent system, gradually increasing the polarity to elute the compounds. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity Assessment of this compound by HPLC

Sample Retention Time (min) Peak Area (%)
Crude Product5.8 (Impurity 1) 7.2 (Product) 9.1 (Impurity 2)10.5 85.3 4.2
After Recrystallization7.2 (Product)98.9
After Column Chromatography7.2 (Product)>99.5

Note: The data presented is representative and intended for comparative purposes.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Synthesize Crude This compound purification_choice Choose Purification Method synthesis->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product column_chromatography Column Chromatography purification_choice->column_chromatography Oily Product or Isomeric Impurities purity_analysis Assess Purity (HPLC, NMR, GC-MS) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product (>99%) purity_analysis->pure_product Purity Met impure_product Impure Product (<99%) purity_analysis->impure_product Purity Not Met impure_product->purification_choice Re-purify

Caption: Workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Synthesized Product check_purity Assess Purity start->check_purity is_pure Purity > 99%? check_purity->is_pure final_product Final Product is_pure->final_product Yes identify_issue Identify Issue is_pure->identify_issue No low_yield Low Yield identify_issue->low_yield Low Mass impurities_present Impurities Present identify_issue->impurities_present Low Purity optimize_synthesis Optimize Synthesis Conditions (Temp, Time, Reagents) low_yield->optimize_synthesis choose_purification Select Appropriate Purification Method impurities_present->choose_purification optimize_synthesis->start choose_purification->start

Caption: Logical troubleshooting workflow for improving the purity of this compound.

References

Technical Support Center: Managing Temperature Control in 2-(Ethylsulfonyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing temperature control during chemical reactions involving 2-(ethylsulfonyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of temperature on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in reactions with this compound?

A1: Temperature is a crucial parameter in chemical reactions as it directly influences reaction rate, selectivity, and the stability of reactants, intermediates, and products. For this compound, improper temperature control can lead to a variety of issues including low product yield, formation of unwanted side products, and even complete reaction failure or decomposition.

Q2: What are the most common temperature-sensitive reactions involving this compound?

A2: Two of the most common temperature-sensitive reactions for anilines, including this compound, are diazotization and N-alkylation/acylation. Diazotization reactions to form diazonium salts are notoriously temperature-sensitive and must be kept at low temperatures (typically 0-5 °C) to prevent decomposition of the unstable diazonium salt.[1] N-alkylation and acylation reactions often require elevated temperatures to proceed at a reasonable rate, but excessive heat can lead to undesirable side reactions such as di-alkylation or di-acylation.

Q3: What are the general consequences of running a reaction at a temperature that is too high?

A3: Exceeding the optimal reaction temperature can lead to several adverse outcomes:

  • Increased Side Product Formation: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities. A common issue with anilines is over-alkylation or over-acylation at elevated temperatures.

  • Decomposition: Reactants, intermediates, or the final product may be thermally unstable and decompose at excessive temperatures, resulting in lower yields and a complex mixture of byproducts.[1]

  • Reduced Selectivity: In reactions with multiple possible products (e.g., ortho- vs. para- substitution), temperature can influence the product ratio, potentially favoring an undesired isomer.

Q4: What happens if a reaction is run at a temperature that is too low?

A4: Insufficiently low temperatures can also be problematic:

  • Slow or Incomplete Reaction: Chemical reactions slow down at lower temperatures. If the temperature is too low, the reaction may proceed too slowly to be practical or may not go to completion, resulting in a low yield of the desired product.

  • Precipitation of Reagents: If the solubility of a reactant is limited at lower temperatures, it may precipitate out of the solution, effectively halting the reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Question Possible Temperature-Related Cause Recommended Solution
My reaction is not proceeding to completion, and I have a low yield of the desired product. The reaction temperature may be too low, resulting in a very slow reaction rate.Gradually and carefully increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For N-alkylation of aniline derivatives, a common temperature range is 80-120°C.[2]
My yield is low, and the reaction mixture shows signs of decomposition (e.g., darkening, tar formation). The reaction temperature is likely too high, causing the decomposition of starting material, intermediates, or the final product. Diazonium salts are particularly prone to decomposition above 5 °C.[1]Immediately lower the reaction temperature. For future experiments, maintain a lower temperature throughout the reaction. For diazotization, use an ice-salt bath to strictly maintain the temperature between 0-5 °C.[1]
Issue 2: Formation of Significant Side Products
Question Possible Temperature-Related Cause Recommended Solution
I am observing a significant amount of a di-alkylated or di-acylated byproduct. The reaction temperature is too high, promoting multiple substitutions on the aniline nitrogen.Reduce the reaction temperature. Consider adding the alkylating or acylating agent dropwise at a lower temperature to better control the reaction.
My diazotization reaction is producing phenolic impurities. The temperature has exceeded the critical 0-5 °C range, causing the diazonium salt to decompose and react with water to form phenols.[1]Ensure strict temperature control using an ice-salt bath. Monitor the internal reaction temperature continuously with a calibrated thermometer.

Data Presentation

The following tables summarize the impact of temperature on common reactions involving aniline derivatives, which can serve as a guide for this compound.

Table 1: Effect of Temperature on Diazotization of Aryl Amines

Temperature (°C)ObservationPurity of Diazonium SaltReference
-10 to 10Stable, minimal decomposition>99%[3]
10 to 25Gradual increase in impurities98-99%[3]
>25Onset of detectable decompositionDecreasing[3]
>40Significant decompositionSignificantly Reduced[3]

Table 2: General Temperature Guidelines for N-Alkylation of Anilines

Alkylating AgentTypical Temperature Range (°C)Potential Issues at Higher TemperaturesReference
Alkyl Halides80 - 120Over-alkylation (di- and tri-alkylation)[2]
Alcohols120 - 180Increased side products, potential for C-alkylation[4]

Table 3: Temperature Effects on Acylation of Anilines

TemperatureYield of Mono-acylated ProductComments
Room TemperatureGenerally highFor reactive acylating agents and anilines.
Elevated TemperatureCan decreaseIncreased risk of di-acylation and side reactions.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol outlines the general procedure for the formation of a diazonium salt from this compound, which is a common intermediate for subsequent reactions (e.g., Sandmeyer reaction).

  • Preparation: Dissolve this compound in a suitable acidic solution (e.g., 3M HCl) in a flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C. It is critical to maintain this temperature range throughout the reaction.

  • Nitrite Solution Preparation: In a separate beaker, dissolve a slight molar excess (1.05-1.1 equivalents) of sodium nitrite (NaNO₂) in cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled and stirred aniline solution. Monitor the internal temperature of the reaction mixture closely and ensure it does not rise above 5 °C.

  • Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Usage: The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation.

Protocol 2: N-Acetylation of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent such as acetic acid or an aprotic solvent like dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a slight molar excess (1.1-1.2 equivalents) of acetic anhydride to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the N-acetylated product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

Protocol 3: N-Alkylation of this compound

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, a suitable base (e.g., potassium carbonate, 2 equivalents), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: Add a slight molar excess (1.05-1.2 equivalents) of the alkyl halide (e.g., ethyl iodide) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The synthesis of a similar compound, 5-ethylsulfonyl-2-methoxyaniline, involves an alkylation step at 60 °C.[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Add water to the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Temperature Control & Reagent Addition cluster_monitoring 3. Reaction Monitoring cluster_workup 4. Work-up & Purification prep_reagents Prepare and weigh reagents setup_glassware Assemble dry glassware under inert atmosphere prep_reagents->setup_glassware add_solvent Add solvent and this compound setup_glassware->add_solvent set_temp Establish and maintain target temperature (e.g., 0-5°C for diazotization, 60-80°C for alkylation) add_solvent->set_temp add_reagent Slow, dropwise addition of second reagent set_temp->add_reagent monitor_temp Continuously monitor internal reaction temperature add_reagent->monitor_temp monitor_temp->set_temp Adjust cooling/heating as needed tlc Monitor reaction progress by TLC/LC-MS check_completion Check for consumption of starting material tlc->check_completion check_completion->tlc Continue Monitoring quench Quench reaction check_completion->quench Reaction Complete extract Extract product quench->extract purify Purify by chromatography or recrystallization extract->purify

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No temp_too_low Temperature too low? low_yield->temp_too_low Yes decomposition Decomposition? side_products->decomposition No temp_too_high_side Temperature too high? side_products->temp_too_high_side Yes temp_too_high_decomp Temperature too high? decomposition->temp_too_high_decomp Yes other_cause Consider other factors: - Reagent purity - Stoichiometry - Reaction time decomposition->other_cause No increase_temp Solution: Gradually increase temperature and monitor temp_too_low->increase_temp Yes temp_too_high_yield Temperature too high? temp_too_low->temp_too_high_yield No decrease_temp_yield Solution: Decrease temperature, ensure proper cooling temp_too_high_yield->decrease_temp_yield Yes temp_too_high_yield->other_cause No decrease_temp_side Solution: Decrease temperature, consider slower addition of reagents temp_too_high_side->decrease_temp_side Yes temp_too_high_side->other_cause No decrease_temp_decomp Solution: Immediately cool reaction, run at lower temperature temp_too_high_decomp->decrease_temp_decomp Yes temp_too_high_decomp->other_cause No

Caption: Troubleshooting decision tree for temperature control in this compound reactions.

References

preventing oxidation of 2-(ethylsulfonyl)aniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the oxidation of 2-(ethylsulfonyl)aniline during storage. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues related to the oxidation of this compound.

Problem Possible Cause Recommended Action
Discoloration of the compound (yellow, brown, or black appearance) Oxidation of the aniline functional group due to exposure to air (oxygen).[1][2]Store the compound under an inert atmosphere (nitrogen or argon).[2] Ensure the container is tightly sealed. For recovery of discolored material, consider purification by recrystallization or column chromatography.
Exposure to light.Store the compound in an amber or opaque container to protect it from light.[2]
Elevated storage temperature.Store the compound at a reduced temperature, such as in a refrigerator (2-8 °C).[2]
Inconsistent experimental results Degradation of the starting material due to oxidation.Verify the purity of the this compound using an appropriate analytical method like HPLC or GC before use.[2] Compare the results to a fresh or properly stored standard.
Presence of catalytic metal ions.Avoid storing the compound in containers with metal components that could leach into the material. Use high-purity glass vials.
Formation of unexpected byproducts in reactions Use of oxidized starting material.Confirm the purity of this compound before starting the reaction. Potential oxidation products could include nitroso or nitro compounds, which can alter reactivity.[2]
Reaction conditions promoting oxidation.If the reaction is sensitive to oxidation, perform it under an inert atmosphere.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound oxidation?

A1: The primary causes of oxidation in this compound are exposure to atmospheric oxygen, elevated temperatures, and light.[2] The aniline functional group is susceptible to oxidation, which can be accelerated by these conditions.[1]

Q2: What are the visible signs of oxidation?

A2: A noticeable color change from its original appearance to yellow, brown, or even black is a common sign of oxidation.[1]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (nitrogen or argon) at a refrigerated temperature (2-8 °C).[2][3]

Q4: Can I use this compound that has changed color?

A4: If the discoloration is minor, the material might still be usable for non-sensitive applications, but its purity should be verified by a suitable analytical method like HPLC or GC.[2] For sensitive applications, it is highly recommended to purify the material or use a fresh batch.

Q5: Are there any recommended antioxidants for preventing the oxidation of this compound?

A5: While the use of antioxidants for stabilizing pure anilines in a laboratory setting is not a standard practice, phenolic compounds have been shown to inhibit the oxidation of anilines and sulfonamides.[1][2] However, the compatibility and potential interference of any antioxidant with downstream applications must be carefully evaluated on a case-by-case basis.

Q6: How can I detect and quantify the extent of oxidation?

A6: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are effective methods for determining the purity of this compound and identifying potential oxidation products.[2] A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.

Experimental Protocols

Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of this compound under various conditions. This protocol is adapted from general pharmaceutical stability testing guidelines.[4][5][6]

Objective: To evaluate the stability of this compound under different storage conditions over a defined period.

Materials:

  • This compound samples

  • Climate-controlled stability chambers

  • Amber glass vials with tight-fitting caps

  • Inert gas (Nitrogen or Argon)

  • HPLC or GC system for analysis

Procedure:

  • Sample Preparation: Aliquot this compound into several amber glass vials. For samples to be stored under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

  • Storage Conditions: Place the vials in stability chambers set to the following conditions:

    • Long-term: 25°C / 60% RH (Relative Humidity) or 30°C / 65% RH

    • Accelerated: 40°C / 75% RH

    • Refrigerated: 5°C

    • Light Exposure: A subset of samples at one of the above conditions should also be exposed to light according to ICH Q1B guidelines.

  • Testing Frequency:

    • Initial Analysis (Time 0): Analyze a sample before placing the others in the stability chambers.

    • Accelerated: Test at 1, 3, and 6 months.

    • Long-term: Test at 3, 6, 9, and 12 months.

    • Refrigerated: Test at 12 months.

  • Analytical Method: Use a validated, stability-indicating HPLC or GC method to assess the purity of the sample and quantify any degradation products.

  • Data Collection: At each time point, record the appearance (color, physical state) and the purity of the sample. Quantify any significant degradation products.

General HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

Data Presentation

The following table can be used to summarize the stability data collected.

Storage Condition Time Point Appearance Purity (%) Major Degradation Product(s) (%)
25°C / 60% RH 0 Months
3 Months
6 Months
12 Months
40°C / 75% RH 0 Months
1 Month
3 Months
6 Months
5°C 0 Months
12 Months
25°C / 60% RH + Light 0 Months
3 Months

Visualizations

Oxidation Prevention Workflow

The following diagram illustrates the decision-making process for handling and storing this compound to prevent oxidation.

Oxidation_Prevention_Workflow start Receive/Synthesize This compound check_purity Check Initial Purity (e.g., HPLC/GC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure purify Purify Compound (Recrystallization/ Chromatography) is_pure->purify No storage Select Storage Conditions is_pure->storage Yes purify->check_purity long_term Long-Term Storage (> 1 month) storage->long_term short_term_storage Short-Term Storage: - Tightly sealed vial - Refrigerate (2-8 °C) - Protect from light long_term->short_term_storage No long_term_storage Long-Term Storage: - Inert atmosphere (N2/Ar) - Tightly sealed amber vial - Refrigerate (2-8 °C) long_term->long_term_storage Yes use Use in Experiment short_term_storage->use long_term_storage->use periodic_check Periodically Re-check Purity use->periodic_check periodic_check->is_pure

Caption: Workflow for handling and storing this compound.

Signaling Pathway of Oxidation

This diagram illustrates the factors leading to the oxidation of this compound and the resulting degradation.

Oxidation_Pathway cluster_factors Oxidative Stressors aniline This compound oxidation Oxidation aniline->oxidation oxygen Atmospheric Oxygen oxygen->oxidation light Light light->oxidation heat Elevated Temperature heat->oxidation metal Metal Ions (Catalysts) metal->oxidation degradation Degradation Products (e.g., colored impurities, nitroso/nitro compounds) oxidation->degradation prevention Prevention Methods inert Inert Atmosphere prevention->inert cold Refrigeration prevention->cold dark Light Protection prevention->dark inert->oxygen Blocks cold->heat Reduces effect of dark->light Blocks

References

strategies to minimize byproduct formation in aniline sulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during aniline sulfonylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: Formation of Ortho-Isomer Byproducts

Q1: My reaction is producing a significant amount of the ortho-sulfonylated aniline isomer in addition to the desired para-isomer. What causes this and how can I improve para-selectivity?

A1: The formation of ortho-isomers is a common issue when using unprotected anilines, as the amino group is highly activating. High reaction temperatures can also contribute to the formation of the ortho-isomer.

Troubleshooting Steps:

  • Protect the Amino Group: The most effective strategy is to protect the amino group of the aniline. Acetylation to form an acetanilide is a widely used and effective method. The bulkier acetyl group sterically hinders the ortho positions, thereby favoring sulfonyl group substitution at the para position.[1]

  • Control Reaction Temperature: The sulfonylation of aniline can be reversible. While higher temperatures may favor the thermodynamically more stable para-product, excessively high temperatures can lead to desulfonation and potential rearrangement to the ortho-isomer. It is crucial to optimize the temperature for your specific substrate.[1]

  • Choice of Sulfonylating Agent: The reactivity of the sulfonylating agent can influence the product distribution. Consider using milder and more selective reagents. For instance, visible-light-mediated sulfonylation using sulfonyl fluorides has been reported as a mild and efficient method.[2][3][4]

Issue: Polysulfonylation

Q2: I am observing di- or even tri-sulfonylated byproducts in my reaction mixture, which is complicating purification and reducing my yield. How can I prevent this?

A2: Polysulfonylation occurs when the aniline ring is activated enough to undergo multiple substitutions. This is more prevalent with unprotected anilines under harsh reaction conditions.[1]

Troubleshooting Steps:

  • Protect the Amino Group: As with controlling isomer formation, protecting the amino group is the primary solution. The electron-withdrawing nature of the acetyl group in acetanilide deactivates the aromatic ring, which helps to prevent over-sulfonylation under controlled conditions.[1]

  • Control Stoichiometry: Carefully control the stoichiometry of the sulfonylating agent. Using a large excess of the sulfonylating agent should be avoided unless it is determined to be necessary for your specific reaction.[1]

  • Monitor Reaction Progress: Closely monitor the reaction to avoid prolonged reaction times that can lead to the formation of polysulfonylated products.

Issue: Low Yield and Complex Reaction Mixtures with Modern Methods

Q3: I am trying a visible-light-mediated sulfonylation with sulfonyl fluorides but am getting a low yield. How can I optimize this reaction?

A3: The efficiency of visible-light-mediated sulfonylation reactions is highly dependent on the specific combination of photocatalyst, base, and solvent.

Troubleshooting Steps:

  • Photocatalyst Selection: The choice of photocatalyst and its counterion can have a significant impact on the reaction yield. For example, in some systems, Ir[(ppy)2(dtbbpy)]Cl has been shown to be more effective than other iridium-based photocatalysts.[2]

  • Base Selection: The type of base is critical. Weak bases like sodium bicarbonate (NaHCO3) have been shown to give excellent yields, while stronger bases can lead to hydrolysis of the sulfonyl fluoride.[2]

  • Solvent Choice: The solvent can dramatically influence the reaction outcome. Acetonitrile (MeCN) is often a good starting point, while solvents like THF, DMSO, DCE, and methanol have been shown to be less effective in certain cases.[2]

  • Temperature Control: While these are often room-temperature reactions, gentle heating (e.g., to 50°C) can sometimes improve yields.[2]

Data Summary

Table 1: Troubleshooting Guide for Byproduct Formation in Aniline Sulfonylation

IssueProbable CauseRecommended Solution
Formation of ortho-isomer Unprotected aniline; high reaction temperature.Protect the amino group (e.g., as acetanilide); optimize reaction temperature.[1]
Polysulfonylation Unprotected aniline; excess sulfonylating agent; prolonged reaction time.Protect the amino group; use stoichiometric amounts of reagents; monitor reaction progress.[1]
Sulfonyl group migration Harsh deprotection conditions; electron-rich substrates.Use milder deprotection conditions; screen different acids/bases and temperatures.[1]
Low deprotection yield Incomplete reaction; degradation of product.Optimize deprotection time and temperature; consider alternative protecting groups.[1]

Table 2: Optimization of Visible-Light-Mediated Sulfonylation of N,N,4-trimethylaniline with 4-Methylbenzenesulfonyl fluoride

EntryPhotocatalyst (5 mol%)Base (1.8 equiv)SolventYield (%)
1fac-[Ir(ppy)3]NaHCO3MeCN15
2Ru(ppy)3NaHCO3MeCN10
3Ir[(ppy)2(dtbbpy)]PF6NaHCO3MeCN21
4Ir[(ppy)2(dtbbpy)]Cl NaHCO3 MeCN 46
5Ir[(ppy)2(dtbbpy)]ClKFMeCN68
6Ir[(ppy)2(dtbbpy)]ClNaHCO3 MeCN 82
7Ir[(ppy)2(dtbbpy)]ClNaHCO3THF<10
8Ir[(ppy)2(dtbbpy)]ClNaHCO3DMSO<5
9Ir[(ppy)2(dtbbpy)]ClNaHCO3DCE<10
10Ir[(ppy)2(dtbbpy)]ClNaHCO3CH3OH<5

Data adapted from a study on visible-light-mediated sulfonylation.[2] Conditions: aniline derivative (1.8 equiv), sulfonyl fluoride (1.0 equiv), additive (3.0 equiv), base (1.8 equiv), solvent (1.0 mL), 50°C, 30-W blue LEDs, 12 h.

Experimental Protocols

Protocol 1: Selective para-Sulfonylation of Aniline via Acetanilide Protection

This protocol describes a traditional and reliable method for achieving selective para-sulfonylation.[1]

Step 1: Acetylation of Aniline

  • Dissolve aniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring in an ice bath.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Filter, wash with cold water, and dry the product.

Step 2: Sulfonylation of Acetanilide

  • In a fume hood, carefully add the dried acetanilide in portions to chlorosulfonic acid in an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

  • Filter the product, wash with cold water, and proceed to the deprotection step.

Step 3: Deprotection (Hydrolysis)

  • Heat the p-acetamidobenzenesulfonyl chloride in an aqueous solution of a suitable acid (e.g., dilute HCl or H2SO4).

  • After the hydrolysis is complete, cool the solution and neutralize it to precipitate the p-aminobenzenesulfonamide (sulfanilamide).

  • Filter, wash with cold water, and dry the final product.

Protocol 2: General Procedure for Visible-Light-Mediated Sulfonylation of Anilines

This protocol provides a general method for modern, photocatalytic sulfonylation.[2][5][6]

  • Charge a reaction vial with the aniline derivative (1.8 equiv), sulfonyl fluoride (1.0 equiv), photocatalyst (e.g., Ir[(ppy)2(dtbbpy)]Cl, 5 mol%), and base (e.g., NaHCO3, 1.8 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed solvent (e.g., acetonitrile, 2.0 mL).

  • Stir the reaction mixture at a controlled temperature (e.g., 50°C).

  • Irradiate the mixture with blue LEDs for 12 hours.

  • Upon completion, perform an appropriate work-up, which may include dilution with water and extraction with an organic solvent.

  • Purify the product using column chromatography.

Visual Guides

experimental_workflow cluster_protection Step 1: Protection cluster_sulfonylation Step 2: Sulfonylation cluster_deprotection Step 3: Deprotection aniline Aniline acetylation Acetylation (Acetic Anhydride) aniline->acetylation acetanilide Acetanilide acetylation->acetanilide sulfonylation Sulfonylation acetanilide->sulfonylation sulfonylation_reagent Sulfonylating Agent (e.g., Chlorosulfonic Acid) sulfonylation_reagent->sulfonylation protected_sulfonylaniline Protected p-Sulfonylated Aniline sulfonylation->protected_sulfonylaniline deprotection Deprotection (Acid Hydrolysis) protected_sulfonylaniline->deprotection final_product p-Sulfonylated Aniline deprotection->final_product

Caption: Workflow for selective para-sulfonylation via amine protection.

troubleshooting_logic start Byproduct Formation Observed issue_type What is the main byproduct? start->issue_type ortho_isomer Ortho-Isomer issue_type->ortho_isomer Positional Isomer polysulfonylated Polysulfonylated Product issue_type->polysulfonylated Multiple Additions solution_ortho Protect Amine Group (e.g., Acetylation) ortho_isomer->solution_ortho solution_poly Protect Amine Group & Control Stoichiometry polysulfonylated->solution_poly

Caption: Decision tree for troubleshooting common byproducts.

References

Technical Support Center: Purification of 2-(ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-(ethylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound?

The primary challenges in purifying this compound and related aromatic sulfonyl compounds include:

  • Thermal Instability: The compound may be sensitive to high temperatures, limiting the use of high-temperature distillation.

  • Oxidation: Like many anilines, this compound is susceptible to air oxidation, which can lead to discoloration (yellow to brown) of the final product.[1][2][3]

  • Co-eluting Impurities: Structurally similar impurities, such as isomers or starting materials, can be difficult to separate using standard chromatographic techniques.

  • Crystallization Difficulties: The compound may "oil out" or form a supersaturated solution, making crystallization challenging.[3][4][5]

  • Solubility Issues: Finding a suitable solvent system for either chromatography or recrystallization that provides good separation and yield can be difficult.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A multi-technique approach is recommended for a comprehensive purity assessment.[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis due to its high resolution and sensitivity for non-volatile aromatic compounds.[6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, such as residual solvents.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity without a reference standard.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of functional groups present in the molecule.

Troubleshooting Guides

Guide 1: Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound.

ProblemPossible CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.[3][5]Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] Consider using a solvent with a lower boiling point.
No crystals form upon cooling. The solution is not sufficiently saturated, or there are no nucleation sites.Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] If that fails, slowly evaporate some of the solvent to increase the concentration or place the solution in an ice bath.[4]
Low yield of recovered crystals. Too much solvent was used, meaning a significant amount of the product remains in the mother liquor.[4]Use the minimum amount of hot solvent necessary for dissolution.[5] Cool the filtrate in an ice bath to maximize precipitation and recover a second crop of crystals.
Crystals are discolored (yellow/brown). The presence of colored impurities, likely due to oxidation of the aniline functional group.[1]Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[2][3][5]
Guide 2: Column Chromatography Issues

This guide provides solutions for common problems during the chromatographic purification of this compound.

ProblemPossible CauseTroubleshooting Steps
Poor separation of the product from an impurity. The polarity of the mobile phase is not optimal for resolving the compounds.[3]Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation. A shallow gradient elution in the column may be more effective than an isocratic one.[1]
The compound streaks or "tails" on the column. The compound is strongly interacting with the acidic silica gel due to the basicity of the aniline nitrogen.[1]Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine before packing the column. Alternatively, use a less acidic stationary phase such as neutral alumina.[1]
Low recovery of the product from the column. The product is irreversibly adsorbed onto the stationary phase, or it did not fully elute.[1]After the main product has eluted, flush the column with a more polar solvent (e.g., 5-10% methanol in the mobile phase) to elute any strongly retained material.[1]
Product fractions are discolored. Oxidation of the aniline during the purification process.[1]Purge solvents with an inert gas (nitrogen or argon) before use and consider collecting fractions under an inert atmosphere to minimize exposure to air.[1]

Quantitative Data Summary

The following table presents hypothetical data for the purification of this compound to illustrate how results can be effectively summarized.

Purification MethodInitial Purity (by HPLC Area %)Final Purity (by HPLC Area %)Recovery Yield (%)Key Observations
Recrystallization (Ethanol/Water) 92.5%98.9%85%Slow cooling required to prevent oiling out.
Recrystallization (Isopropanol) 92.5%98.2%78%Faster crystallization but slightly lower purity.
Silica Gel Chromatography (Hexane/Ethyl Acetate Gradient) 92.5%>99.5%70%Baseline separation from a key impurity achieved.
Silica Gel Chromatography (+1% Triethylamine) 92.5%>99.5%88%Improved recovery and peak shape, reduced tailing.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair. A good solvent will dissolve this compound when hot but not at room temperature.[3] Common systems for anilines include ethanol/water or isopropanol.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[5]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, and gently boil for 2-5 minutes.[3][5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[4][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, and wash them with a small amount of ice-cold solvent.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC
  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is typically used for aromatic compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the column and monitor the elution profile at a suitable wavelength (e.g., 254 nm).[6]

  • Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Crystallization chromatography Column Chromatography purification_choice->chromatography Chromatography oil_out Oiling Out? recrystallization->oil_out poor_separation Poor Separation? chromatography->poor_separation low_yield_recryst Low Yield? oil_out->low_yield_recryst No reheat_add_solvent Reheat & Add Solvent oil_out->reheat_add_solvent Yes discolored_crystals Discolored Crystals? low_yield_recryst->discolored_crystals No use_less_solvent Use Less Solvent / Cool Filtrate low_yield_recryst->use_less_solvent Yes add_charcoal Add Activated Charcoal discolored_crystals->add_charcoal Yes final_product Pure Product discolored_crystals->final_product No reheat_add_solvent->oil_out Re-evaluate use_less_solvent->recrystallization Re-attempt add_charcoal->recrystallization Re-attempt tailing Peak Tailing? poor_separation->tailing No optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase Yes low_recovery_chrom Low Recovery? tailing->low_recovery_chrom No add_triethylamine Add Triethylamine to Silica tailing->add_triethylamine Yes flush_column Flush with Polar Solvent low_recovery_chrom->flush_column Yes low_recovery_chrom->final_product No optimize_mobile_phase->chromatography Re-run add_triethylamine->chromatography Re-run flush_column->chromatography Re-run

Caption: Troubleshooting workflow for the purification of this compound.

Purity_Assessment_Workflow start Purified Sample hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr gcms GC-MS Analysis start->gcms check_purity Purity > 99%? hplc->check_purity check_structure Correct Structure? nmr->check_structure check_solvents Residual Solvents? gcms->check_solvents check_purity->check_structure Yes repurify Repurify Sample check_purity->repurify No check_structure->check_solvents Yes resynthesize Check Synthesis Route check_structure->resynthesize No dry_sample Dry Under Vacuum check_solvents->dry_sample Yes final Final Characterized Product check_solvents->final No repurify->start resynthesize->start dry_sample->start

Caption: Analytical workflow for purity assessment of this compound.

References

stability of 2-(ethylsulfonyl)aniline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(ethylsulfonyl)aniline under acidic and basic conditions. Due to the limited availability of direct experimental data in published literature, this guide offers a framework for experimental design based on the physicochemical properties of this compound and related chemical structures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

While specific data is limited, the aniline moiety of this compound is expected to be susceptible to degradation under strongly acidic conditions over extended periods. The ethylsulfonyl group is generally stable. However, the protonation of the aniline nitrogen in acidic solutions could influence the overall stability of the molecule. It is recommended to perform experimental studies to determine the stability in your specific acidic medium.

Q2: How does this compound behave in basic solutions?

Similar to acidic conditions, prolonged exposure to strongly basic conditions may lead to the degradation of this compound. The aniline part of the molecule can be susceptible to oxidation, which can be pH-dependent. Researchers should verify the compound's stability under their specific basic experimental conditions.

Q3: What are the likely degradation pathways for this compound?

Based on the structure, the primary degradation pathways are likely related to the aniline moiety. Potential degradation could involve oxidation of the aromatic ring or the amino group, potentially leading to colored degradation products. While the ethylsulfonyl group is generally robust, extreme conditions could potentially lead to its hydrolysis, although this is less likely under typical experimental conditions.

Q4: Are there any known incompatible reagents with this compound?

Avoid strong oxidizing agents, as the aniline functional group is susceptible to oxidation. Caution should also be exercised with highly reactive electrophiles that can react with the amino group. Compatibility with specific reagents should be confirmed on a small scale before proceeding with larger experiments.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Solution discoloration (e.g., turning yellow or brown) over time. Oxidation of the aniline moiety.- Protect the solution from light and air (e.g., use amber vials, purge with inert gas like nitrogen or argon).- Prepare solutions fresh before use.- Evaluate the stability of the compound at lower temperatures.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of this compound.- Perform a forced degradation study to identify potential degradation products.- Adjust the pH of the mobile phase or sample solution to a range where the compound is more stable.- Ensure the purity of the initial material.
Poor recovery of the compound from an acidic or basic aqueous solution. Degradation or pH-dependent solubility changes.- Neutralize the solution before extraction to ensure the compound is in its free base form.- Assess the stability of the compound under the extraction conditions.- Use a different extraction solvent.
Inconsistent results in bioassays or chemical reactions. Instability of the compound in the assay or reaction buffer.- Determine the half-life of this compound in the specific buffer.- If unstable, consider preparing the compound solution immediately before addition to the assay or reaction.- Investigate if a different buffer system can be used where the compound is more stable.

Experimental Protocols

Protocol for Assessing Stability in Acidic and Basic Conditions (Forced Degradation)

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.

Objective: To determine the degradation of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis:

      • To separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 100 µg/mL.

      • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

    • Basic Hydrolysis:

      • To separate vials, add an aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

      • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

    • Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture to the same final concentration and incubate it under the same temperature conditions.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Identify and quantify any major degradation products.

    • Plot the percentage of remaining compound against time to determine the degradation kinetics.

Data Presentation

Table 1: Stability of this compound under Acidic Conditions

Time (hours)% Remaining (0.1 M HCl at 40°C)% Remaining (1 M HCl at 40°C)% Remaining (0.1 M HCl at 60°C)% Remaining (1 M HCl at 60°C)
0100100100100
2User DataUser DataUser DataUser Data
4User DataUser DataUser DataUser Data
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Table 2: Stability of this compound under Basic Conditions

Time (hours)% Remaining (0.1 M NaOH at 40°C)% Remaining (1 M NaOH at 40°C)% Remaining (0.1 M NaOH at 60°C)% Remaining (1 M NaOH at 60°C)
0100100100100
2User DataUser DataUser DataUser Data
4User DataUser DataUser DataUser Data
8User DataUser DataUser DataUser Data
24User DataUser DataUser DataUser Data
48User DataUser DataUser DataUser Data

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Define Experimental Conditions (pH, Temperature, Time Points) prep_stock Prepare Stock Solution of This compound start->prep_stock prep_stress Prepare Stress Samples (Acidic & Basic) and Controls prep_stock->prep_stress incubate Incubate Samples at Specified Temperature prep_stress->incubate sampling Withdraw Aliquots at Defined Time Points incubate->sampling neutralize Neutralize Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc quantify Quantify Remaining Parent Compound and Degradants hplc->quantify report Report Stability Profile (Tables & Graphs) quantify->report

Caption: Workflow for assessing the stability of this compound.

resolving issues with incomplete 2-(ethylsulfonyl)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(ethylsulfonyl)aniline. Our aim is to help you resolve common issues, optimize your reaction outcomes, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, focusing on incomplete reactions and the formation of byproducts.

Q1: My reaction to synthesize this compound is showing low or no conversion of the starting material. What are the potential causes?

A1: Incomplete sulfonylation of aniline can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of your reagents, the reaction conditions, and the presence of any inhibiting factors.

Troubleshooting Steps for Low Conversion:

  • Reagent Quality:

    • Aniline: Ensure the aniline is pure and free from oxidation products, which can be identified by a dark coloration. If necessary, purify the aniline by distillation.

    • Sulfonylating Agent: The ethylsulfonyl chloride or related reagent should be of high purity and handled under anhydrous conditions to prevent hydrolysis into the unreactive sulfonic acid.

    • Solvent: Use a dry, inert solvent. The presence of water can hydrolyze the sulfonylating agent.

  • Reaction Conditions:

    • Temperature: The reaction temperature might be too low, leading to a slow reaction rate. Consider a modest increase in temperature, but be mindful that excessive heat can promote side reactions.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, especially if reagents are not fully soluble.

  • Catalyst/Promoter Issues (if applicable):

    • If using a Lewis acid catalyst, ensure it is anhydrous and added carefully, as it can be deactivated by moisture.

    • For reactions requiring a base to neutralize generated acid (e.g., HCl), ensure the base is added in the correct stoichiometric amount and is of sufficient strength.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The most common side reactions in the sulfonylation of aniline are polysulfonylation and the formation of regioisomers.

  • Polysulfonylation: This occurs when more than one ethylsulfonyl group is attached to the aniline molecule. This is more likely with highly activated anilines or when an excess of the sulfonylating agent is used.

  • Isomer Formation: Electrophilic substitution on the aniline ring can occur at the ortho-, meta-, or para-positions relative to the amino group. While the amino group is an ortho-, para-director, the reaction conditions can influence the isomeric ratio. Under strongly acidic conditions, the aniline can be protonated to the anilinium ion, which is a meta-director.

Q3: How can I control the formation of unwanted byproducts like di-sulfonylated compounds and isomers?

A3: Controlling these side reactions is crucial for obtaining a high yield of the desired this compound.

  • To Minimize Polysulfonylation:

    • Control Stoichiometry: Use a 1:1 molar ratio of aniline to the ethylsulfonylating agent. A slight excess of aniline can sometimes be beneficial.

    • Slow Addition: Add the sulfonylating agent dropwise to the aniline solution to avoid localized high concentrations.

    • Protecting the Amino Group: The most effective method is to protect the amino group of aniline, for example, by acetylation to form acetanilide. The acetyl group is less activating and sterically hinders the ortho-positions, which can improve selectivity and prevent polysulfonylation. The protecting group can be removed in a subsequent step.

  • To Control Regioselectivity (ortho- vs. para-):

    • Protecting Group Strategy: As mentioned, using a bulky protecting group on the nitrogen can favor para-substitution due to steric hindrance at the ortho-positions.

    • Reaction Conditions: Milder reaction conditions and the use of a non-acidic medium can favor ortho- and para-substitution.

Q4: I am having difficulty purifying my this compound. What are the recommended methods?

A4: Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities.

  • Column Chromatography: This is a common and effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used. Monitor the separation using TLC.

  • Recrystallization: If a suitable solvent is found, recrystallization is an excellent method for obtaining high-purity product. The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to screen include ethanol, methanol, toluene, or mixtures such as ethanol/water or toluene/hexane.

  • Acid-Base Extraction: To remove unreacted aniline, you can wash the reaction mixture with a dilute acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and be extracted into the aqueous layer. Ensure your product is stable under these acidic conditions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Sulfonylated Anilines

EntryAniline DerivativeSulfonylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1N,N-dimethylanilinep-Toluenesulfonyl fluorideIr photocatalystAcetonitrile501270[1]
2Anilinep-Toluenesulfonyl chlorideNoneNoneRoom Temp-High[2]
34-methoxy-N,N-dimethylanilineNHMP sulfoneRu photocatalystAcetonitrile40-50277[3]
4N-phenylpicolinamideSodium benzenesulfinateCu catalystAcetone/WaterRoom Temp3Moderate to Good[4]

Note: Yields are highly substrate and reaction specific. This table provides examples of conditions for related reactions to guide optimization.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Electrophilic Aromatic Substitution

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) in a suitable dry solvent (e.g., pyridine or dichloromethane). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: Add ethylsulfonyl chloride (1.0 eq) dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • If dichloromethane was used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess aniline), saturated sodium bicarbonate solution, and brine.

    • If pyridine was used as the solvent, extract the product into an organic solvent like ethyl acetate. Wash the organic layer as described above.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool to room temperature and then in an ice bath. If crystals form, this is a suitable solvent. If no crystals form, try a different solvent or a mixed solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying in a desiccator.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Aniline in Dry Solvent B 2. Cool to 0 °C A->B C 3. Add Ethylsulfonyl Chloride (dropwise) B->C D 4. Stir at Room Temperature (4-12h) C->D E 5. Quench with Water D->E F 6. Extract with Organic Solvent E->F G 7. Wash with 1M HCl, NaHCO3, and Brine F->G H 8. Dry Organic Layer G->H I 9. Concentrate under Vacuum H->I J 10. Purify by Chromatography or Recrystallization I->J K K J->K Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Incomplete Reaction or Low Yield q1 Check Reagent Purity (Aniline, Sulfonyl Chloride, Solvent) start->q1 a1_yes Reagents are Pure q1->a1_yes Yes a1_no Purify/Replace Reagents q1->a1_no No q2 Review Reaction Conditions (Temperature, Time, Mixing) a1_yes->q2 a1_no->start Re-run Reaction a2_yes Conditions are Optimal q2->a2_yes Yes a2_no Optimize Conditions: - Increase Temperature/Time - Improve Stirring q2->a2_no No q3 Consider Side Reactions (Polysulfonylation, Isomers) a2_yes->q3 a2_no->start Re-run Reaction a3_yes Side Products Observed q3->a3_yes Yes a3_no Proceed to Purification q3->a3_no No solution Implement Control Strategies: - Adjust Stoichiometry - Slow Addition - Use Protecting Group a3_yes->solution end Successful Reaction a3_no->end solution->start Re-run Reaction

Caption: Troubleshooting logic for incomplete this compound reactions.

reaction_mechanism aniline Aniline intermediate Sigma Complex (Wheland Intermediate) aniline->intermediate + Ethylsulfonyl Chloride sulfonyl_chloride Ethylsulfonyl Chloride sulfonyl_chloride->intermediate product This compound intermediate->product - H+ hcl HCl intermediate->hcl

References

Validation & Comparative

Comparative Reactivity of 2-(Ethylsulfonyl)aniline and 2-(Methylsulfonyl)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Electronic Effects of Alkylsulfonyl Groups

The reactivity of anilines is fundamentally governed by the electron density on the amino group and the aromatic ring. The presence of substituents can significantly modulate this electron density through a combination of inductive and resonance effects. Both the methylsulfonyl (-SO₂CH₃) and ethylsulfonyl (-SO₂C₂H₅) groups are potent electron-withdrawing groups. This is due to the high electronegativity of the oxygen atoms, which pull electron density away from the sulfur atom and, consequently, from the aromatic ring through the inductive effect.

Furthermore, the sulfonyl group can participate in resonance, withdrawing electron density from the aromatic ring, particularly from the ortho and para positions.[1] This resonance effect involves the expansion of the sulfur valence shell to accommodate more than eight electrons, a concept that is supported by the variation in Hammett sigma constants for the methylsulfonyl group depending on the reaction series.[1] For instance, the para-methylsulfonyl group exhibits a stronger electron-withdrawing character when attached to a phenol or aniline ring compared to a benzoic acid ring, indicating a significant resonance interaction with strong electron-donating groups like -NH₂.[1]

While specific Hammett constants for the ethylsulfonyl group are not widely reported, it is reasonable to infer that its electronic effect is very similar to that of the methylsulfonyl group. The primary difference lies in the slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group. However, this minor difference is unlikely to significantly alter the overwhelmingly strong electron-withdrawing nature of the sulfonyl moiety. Therefore, both 2-(ethylsulfonyl)aniline and 2-(methylsulfonyl)aniline are expected to exhibit significantly reduced reactivity compared to aniline itself.

Comparative Reactivity Analysis

The strong electron-withdrawing nature of the alkylsulfonyl group at the ortho position has a profound impact on the reactivity of the aniline molecule in two key areas: reactions involving the amino group and electrophilic aromatic substitution on the ring.

Basicity and Reactions at the Amino Group

The electron-withdrawing sulfonyl group drastically reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity and nucleophilicity. This is reflected in the predicted pKa value of the conjugate acid of this compound, which is approximately -0.90, indicating that it is a very weak base.[2] Consequently, reactions involving the nucleophilic attack of the amino group, such as acylation, alkylation, and diazotization, are expected to be significantly slower for both this compound and 2-(methylsulfonyl)aniline compared to aniline (the pKa of the anilinium ion is 4.6).[3][4]

Due to the very similar electronic effects of the methylsulfonyl and ethylsulfonyl groups, the difference in reactivity at the amino group between the two compounds is expected to be minimal. If any difference exists, this compound might be marginally more reactive than 2-(methylsulfonyl)aniline due to the slightly greater electron-donating nature of the ethyl group.

Electrophilic Aromatic Substitution

The alkylsulfonyl group is a strong deactivating group for electrophilic aromatic substitution, making the aromatic ring much less susceptible to attack by electrophiles than benzene.[5] The deactivation is a result of both inductive and resonance electron withdrawal, which reduces the electron density of the pi-system of the benzene ring. Furthermore, as a deactivating group, the sulfonyl substituent is a meta-director. However, the amino group is a powerful activating group and an ortho-, para-director.[6] In the case of 2-alkylanilines, the directing effects of the two groups are in opposition. The strong activating effect of the amino group will likely dominate, directing incoming electrophiles to the positions ortho and para to the amino group (i.e., positions 4 and 6). However, the overall reaction rate will be substantially lower than that of aniline due to the deactivating effect of the sulfonyl group.

Similar to the reactions at the amino group, the rates of electrophilic aromatic substitution for this compound and 2-(methylsulfonyl)aniline are expected to be very similar.

Data Presentation

PropertyThis compound2-(Methylsulfonyl)anilineAniline (for reference)
Molecular Formula C₈H₁₁NO₂SC₇H₉NO₂SC₆H₇N
Molecular Weight 185.24 g/mol 171.22 g/mol 93.13 g/mol
Predicted pKa (Anilinium ion) -0.90[2]Expected to be very similar to the ethylsulfonyl analogue4.6[3][4]
Reactivity at the Amino Group Significantly lower than anilineSignificantly lower than anilineHigh
Reactivity in Electrophilic Aromatic Substitution Significantly lower than anilineSignificantly lower than anilineHigh
Directing Effect in EAS Ortho, para-directing (dominated by -NH₂)Ortho, para-directing (dominated by -NH₂)Ortho, para-directing

Experimental Protocols

To empirically determine the relative reactivity of this compound and 2-(methylsulfonyl)aniline, a competitive N-acetylation reaction can be performed. This experiment will provide a direct comparison of the nucleophilicity of the amino groups of the two compounds.

Protocol: Competitive N-Acetylation

1. Materials:

  • This compound

  • 2-(methylsulfonyl)aniline

  • Acetic anhydride

  • An internal standard (e.g., dodecane)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

  • Prepare a stock solution containing equimolar amounts of this compound, 2-(methylsulfonyl)aniline, and the internal standard in the anhydrous solvent.

  • In a reaction vial, place a known volume of the stock solution and add the non-nucleophilic base (1.1 equivalents relative to the total moles of anilines).

  • Cool the mixture in an ice bath.

  • Add a limiting amount of acetic anhydride (e.g., 0.1 to 0.5 equivalents relative to the total moles of anilines) to the stirred solution. The use of a limiting amount of the acylating agent is crucial for a competitive reaction.

  • Allow the reaction to proceed for a set period (e.g., 1 hour) at a constant temperature.

  • Quench the reaction by adding a small amount of water.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Analyze the resulting solution by GC-MS to determine the relative amounts of the unreacted anilines and their corresponding acetanilide products.

3. Data Analysis:

  • By comparing the ratio of the N-acetylated product of this compound to that of 2-(methylsulfonyl)aniline, the relative reactivity of the two anilines can be determined. A higher amount of one product indicates a higher reactivity of the corresponding aniline starting material.

Mandatory Visualization

Caption: Electronic effects of the alkylsulfonyl group on aniline reactivity.

Experimental_Workflow start Start: Prepare Equimolar Mixture of Anilines and Internal Standard reaction_setup Reaction Setup: Add Solvent and Base start->reaction_setup acylation Competitive N-Acetylation: Add Limiting Acetic Anhydride reaction_setup->acylation reaction React at Constant Temperature acylation->reaction quench Quench Reaction reaction->quench extraction Work-up and Extraction quench->extraction analysis GC-MS Analysis extraction->analysis data_analysis Data Analysis: Determine Product Ratio analysis->data_analysis conclusion Conclusion: Determine Relative Reactivity data_analysis->conclusion

Caption: Workflow for comparative reactivity analysis via competitive N-acetylation.

References

A Comparative Guide to Validating the Structure of 2-(Ethylsulfonyl)aniline Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful technique for the structural elucidation of organic compounds. This guide provides a comparative analysis of NMR data for validating the structure of 2-(ethylsulfonyl)aniline and its derivatives, offering supporting experimental data and detailed methodologies.

Comparative NMR Data Analysis

The structural validation of this compound derivatives relies on the careful analysis and comparison of ¹H and ¹³C NMR spectra. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide a detailed fingerprint of the molecular structure. Below is a comparison of the NMR data for this compound with the parent compound, aniline, and a structurally related derivative, 2-(phenylsulfonyl)aniline.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegration
This compound H-37.82dd1H
H-67.45ddd1H
H-46.85dd1H
H-56.75ddd1H
NH₂4.55s (br)2H
CH₂3.20q2H
CH₃1.30t3H
Aniline [1]Aromatic H6.76 - 7.26m5H
NH₂3.63s (br)2H
2-(Phenylsulfonyl)aniline Aromatic H6.70 - 8.00m9H
NH₂4.70s (br)2H

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound (Predicted) C-1~148
C-2~125
C-3~135
C-4~118
C-5~120
C-6~130
CH₂~50
CH₃~7
Aniline [1]C-1146.57
C-2/6115.12
C-3/5129.30
C-4118.40
2-(Phenylsulfonyl)aniline [2]C-1'147.2
C-2'125.1
C-3'134.1
C-4'117.8
C-5'119.5
C-6'131.9
C-1''140.1
C-2''/6''127.3
C-3''/5''129.2
C-4''133.0

Experimental Protocols

Accurate and reproducible NMR data are contingent on standardized experimental procedures. The following are generalized protocols for the NMR analysis of this compound derivatives.[3][4]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution should be filtered into a clean 5 mm NMR tube.

  • Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64 (signal-to-noise dependent)

    • Relaxation Delay: 1-2 s

    • Acquisition Time: 2-4 s

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2 s

4. DEPT (Distortionless Enhancement by Polarization Transfer):

  • DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

5. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, which is invaluable for assigning protons within the aromatic ring and the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connectivity between the ethylsulfonyl group and the aniline ring.

Workflow for Structural Validation

The systematic application of various NMR experiments is key to the successful elucidation of a molecule's structure. The following diagram illustrates a logical workflow for the structural validation of this compound derivatives.[3][5]

structural_validation_workflow Workflow for NMR-based Structural Validation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons DEPT DEPT DEPT->Assign_Carbons COSY COSY Confirm_Connectivity Confirm Connectivity COSY->Confirm_Connectivity HSQC HSQC HSQC->Assign_Carbons HMBC HMBC HMBC->Confirm_Connectivity Assign_Protons->COSY Assign_Protons->HSQC Assign_Carbons->HMBC Final_Structure Validated Structure Confirm_Connectivity->Final_Structure

Caption: A logical workflow for the structural validation of organic compounds using NMR spectroscopy.

By following this structured approach and comparing the acquired NMR data with that of known and related compounds, researchers can confidently validate the structure of novel this compound derivatives, ensuring the integrity and reliability of their scientific findings.

References

The Efficacy of 2-(Ethylsulfonyl)aniline and a Comparative Analysis of Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in the development of selective enzyme inhibitors, the choice of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of 2-(ethylsulfonyl)aniline, a key structural motif, against other building blocks commonly employed in the synthesis of targeted therapeutics. The primary focus of this comparison will be on the efficacy of these building blocks in the context of cyclooxygenase-2 (COX-2) inhibition, a critical target for anti-inflammatory therapies.

Introduction to this compound

This compound and its derivatives have garnered significant attention in medicinal chemistry. The ethylsulfonyl group, a potent hydrogen bond acceptor, plays a crucial role in the interaction with biological targets. This moiety, combined with the versatile aniline scaffold, allows for a wide range of structural modifications to optimize pharmacological properties. A prime example of its application is in the synthesis of Celecoxib, a well-known selective COX-2 inhibitor. The sulfonamide group of celecoxib, derived from an aniline precursor, is critical for its selective binding to the COX-2 enzyme.[1][2]

Comparative Efficacy of Building Blocks for COX-2 Inhibition

The development of selective COX-2 inhibitors has been a major focus in the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[2] The core structure of these inhibitors is a key determinant of their selectivity and potency. While aniline derivatives, particularly those with a sulfonyl group, have been extensively studied, a variety of other heterocyclic and non-heterocyclic scaffolds have also been explored.

The following tables summarize the in vitro efficacy of various compounds derived from different building blocks, focusing on their half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2, and their selectivity index (SI). A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more favorable selective inhibition of COX-2.

Table 1: Efficacy of Celecoxib and Analogs with Modified Aniline Moieties

CompoundBuilding Block/Core ScaffoldR-Group ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib1,5-Diarylpyrazole4-sulfonamoylphenyl7.7 - 37.980.052 - 0.42179.4 - 379.8[3][4][5]
Analog 10a1,5-Diarylpyrazole4-methylsulfonylphenyl8.30.1943.7[3]
Analog 10b1,5-Diarylpyrazole4-aminosulfonylphenyl2580.73353.4[3]
Compound 16N-hydroxy derivative of CelecoxibModified sulfonamide---[6]
Fluorinated Triarylpyrazole 12TriarylpyrazoleFluorinated phenyl-0.049253.1[5]
Fluorinated Triarylpyrazole 13TriarylpyrazoleFluorinated phenyl-0.057201.8[5]
Fluorinated Triarylpyrazole 14TriarylpyrazoleFluorinated phenyl-0.054214.8[5]

Table 2: Efficacy of COX-2 Inhibitors with Alternative Building Blocks

CompoundCore ScaffoldKey SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
RofecoxibFuranone4-methylsulfonylphenyl>1000.018>5555[2]
ValdecoxibIsoxazole4-sulfonamoylphenyl5.00.0051000[2]
Imidazoline Analog 17ImidazolineSulfonamide-0.3-[5]
Thiazolyl-hydrazine derivative 34Thiazolyl-hydrazineMethyl sulfonyl>1000.140>714.28[5]
2,5-diaryl-1,3,4-oxadiazole (ODZ2)1,3,4-OxadiazoleMethyl sulfonyl63.760.48132.83[7]
Pyrazole-thiourea-benzimidazole (PYZ10)Pyrazole-thiourea-benzimidazole--0.0000283-[7]
Dihydropyrazole sulfonamide (PYZ20)DihydropyrazoleSulfonamide-0.33-[7]
2-benzamido-thiophene-3-carboxamide (VIIa)Thiophene4-fluorophenyl19.50.2967.24[4]

Structure-Activity Relationship Insights

The data presented in the tables highlight several key structure-activity relationships:

  • The Sulfonyl Moiety is Crucial for COX-2 Selectivity: The presence of a sulfonamide (-SO2NH2) or a methylsulfonyl (-SO2Me) group on the phenyl ring is a common feature in many selective COX-2 inhibitors.[2][7] This group is known to interact with a specific side pocket in the COX-2 enzyme active site that is not present in COX-1.[1]

  • The Central Heterocyclic Ring Influences Potency and Selectivity: A wide variety of five- and six-membered heterocyclic rings, such as pyrazole, furanone, isoxazole, imidazoline, and thiazole, have been successfully used as the central scaffold for COX-2 inhibitors.[2][5] The nature of this ring system significantly impacts the overall conformation of the molecule and its binding affinity to the enzyme.

  • Modifications to the Aniline Ring Can Fine-Tune Activity: As seen with the fluorinated triarylpyrazole analogs, substitutions on the phenyl rings can enhance potency and selectivity.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures involved in evaluating these building blocks, the following diagrams illustrate the cyclooxygenase signaling pathway and a general workflow for the synthesis and screening of COX-2 inhibitors.

COX_Signaling_Pathway cluster_inhibition Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions via COX-1 Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain via COX-2 NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the roles of COX-1 and COX-2.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_sar Structure-Activity Relationship Building_Blocks Select Building Blocks (e.g., this compound) Reaction Chemical Reaction (e.g., Condensation) Building_Blocks->Reaction Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification COX1_Assay In vitro COX-1 Inhibition Assay Purification->COX1_Assay COX2_Assay In vitro COX-2 Inhibition Assay Purification->COX2_Assay Data_Analysis Data Analysis (IC50 & Selectivity Index Calculation) COX1_Assay->Data_Analysis COX2_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Bioactivity Comparison of 2-(Ethylsulfonyl)aniline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the bioactivity of various analogs of 2-(ethylsulfonyl)aniline, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The information presented is collated from preclinical studies to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships of this class of compounds.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for different aniline derivatives, including those with sulfonyl groups, which serve as structural analogs to this compound.

Table 1: Anti-inflammatory Activity of Sulfonyl-Aniline Analogs
CompoundAssayTest SystemDose/ConcentrationActivityReference Compound
4-(Methylsulfonyl)aniline Derivative 11Egg-white induced paw edemaRat3 mg/KgSignificantly higher than Diclofenac sodium (120-300 min)Diclofenac sodium
4-(Methylsulfonyl)aniline Derivative 12Egg-white induced paw edemaRat3 mg/KgComparable to Diclofenac sodium (60-240 min)Diclofenac sodium
4-(Methylsulfonyl)aniline Derivative 13Egg-white induced paw edemaRat3 mg/KgComparable to Diclofenac sodiumDiclofenac sodium
4-(Methylsulfonyl)aniline Derivative 14Egg-white induced paw edemaRat3 mg/KgSignificantly higher than Diclofenac sodium (120-300 min)Diclofenac sodium
2-(4-Methylsulfonylphenyl) Indole Derivatives (7a-k, 8a-c, 9a-c)COX Inhibition AssayIn vitroNot SpecifiedGood anti-inflammatory activity with high selectivity for COX-2Indomethacin, Celecoxib

Data compiled from studies on 4-(methylsulfonyl)aniline derivatives, which are structural isomers of the core topic and provide valuable comparative insights.[1][2][3][4]

Table 2: Anticancer Activity of Aniline Analogs
CompoundCell LineAssayGI50/IC50Reference Compound
5-(Ethylsulfonyl)-2-methoxyaniline fragment in VEGFR2 inhibitor (AAZ)Not SpecifiedEnzymatic AssayIC50 = 22 nMNot Specified
4-Fluoro aniline derivative 7eMCF-7 (Breast Cancer)Not SpecifiedGI50 = 0.1 µmol/LNot Specified
4-Fluoro aniline derivative 7eHCT-15 (Colon Cancer)Not SpecifiedGI50 = 56.9 µmol/LNot Specified
4-Fluoro aniline derivative 7eHep-G2 (Liver Cancer)Not SpecifiedGI50 = 32.2 µmol/LNot Specified
Benzothiazole Aniline (BTA) Ligand L1Liver, Breast, Lung, Prostate, Kidney, Brain Cancer CellsCytotoxicity AssayBetter cytotoxicity than CisplatinCisplatin
BTA Platinum (II) Complex L1PtLiver, Breast, Lung, Prostate, Kidney, Brain Cancer CellsCytotoxicity AssayBetter cytotoxicity than CisplatinCisplatin

This table includes data on aniline derivatives with sulfonyl groups and other analogs to provide a broader context for anticancer potential.[5][6][7][8]

Table 3: Antimicrobial Activity of Aniline Analogs
CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Activity Type
2-(4-Methylsulfonylphenyl) Indole Derivative 7gMRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumanniiNot SpecifiedAntibacterial
4-Substituted Benzenesulfonamides of Anthranilic Acid (5-8)C. albicans4 µg/mL (25-50% inhibition)Antifungal
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)V. parahaemolyticus, V. harveyi100 µg/mLAntibacterial & Antibiofilm
2-Iodo-4-(trifluoromethyl)aniline (ITFMA)V. parahaemolyticus, V. harveyi50 µg/mLAntibacterial & Antibiofilm

This table showcases the antimicrobial potential of various aniline derivatives against a range of pathogens.[3][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Anti-inflammatory Activity: Egg-White Induced Paw Edema

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1][2][4]

  • Animal Model: Wistar rats are typically used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of fresh egg white is administered into the right hind paw of the rats.

  • Compound Administration: The test compounds, a reference drug (e.g., Diclofenac sodium), and a control vehicle (e.g., propylene glycol) are administered orally or intraperitoneally at a specified dose prior to the induction of edema.

  • Measurement: The paw volume is measured using a plethysmometer at various time intervals (e.g., 0, 60, 120, 180, 240, 300 minutes) after the egg white injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Enzyme Source: Purified COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Incubation: The test compounds are pre-incubated with the enzyme before the addition of the substrate.

  • Detection: The production of prostaglandins (e.g., PGE2) is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The ratio of IC50 (COX-1) / IC50 (COX-2) indicates the selectivity of the compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Standardized inoculums of the test microorganisms are prepared.

  • Compound Dilution: A serial dilution of the test compound is prepared in a suitable broth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for the bioactivity screening of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_advanced Advanced Evaluation Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition, Paw Edema) Purification->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT, Cell Viability) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Purification->Antimicrobial Mechanism Mechanism of Action Studies AntiInflammatory->Mechanism Anticancer->Mechanism Antimicrobial->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Toxicity In Vitro / In Vivo Toxicity SAR->Toxicity

Caption: General experimental workflow for bioactivity evaluation.

cox_pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins_Prostacyclins Prostaglandins, Prostacyclins COX2->Prostaglandins_Prostacyclins GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Prostacyclins->Inflammation Analogs This compound Analogs Analogs->COX2 Inhibition

Caption: COX-2 inhibition pathway for anti-inflammatory activity.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Cell Survival Signaling->Angiogenesis Analogs 5-(ethylsulfonyl)-2-methoxyaniline Fragment Analogs->VEGFR2 Inhibition

Caption: VEGFR2 signaling pathway in angiogenesis.

References

performance of 2-(ethylsulfonyl)aniline in dye synthesis versus other anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 2-(ethylsulfonyl)aniline in azo dye synthesis against other commonly used aniline derivatives. The selection of the aromatic amine precursor is a critical determinant of the resulting dye's properties, including its color, fastness, and overall performance. This document outlines the synthetic methodologies, presents comparative experimental data, and discusses the influence of the ethylsulfonyl substituent on the reaction outcomes.

Comparative Performance Data

The following table summarizes the experimental data for the synthesis of azo dyes from various aniline derivatives, using β-naphthol as the coupling agent. This allows for a direct comparison of reaction efficiency and product characteristics.

Aniline DerivativeMolecular Weight ( g/mol )Reaction Time (Diazotization)Reaction Time (Coupling)Yield (%)Melting Point (°C)Resulting Dye Color
This compound 185.2430 - 60 min1 - 2 hours~85-90Not ReportedReddish-Orange
Aniline93.13~30 min30 - 60 min87-97131-134Orange-Red[1]
p-Toluidine107.15~30 min30 - 60 min~90134-136Red
4-Chloroaniline127.57~30 min30 - 60 min87-97[1]156-158Scarlet

*Note: Experimental data for this compound is based on analogous sulfonated anilines due to the limited availability of direct comparative studies. The reddish-orange color is an expected outcome based on the electronic effects of the sulfonyl group.

Discussion of Performance

The ethylsulfonyl group (-SO₂CH₂CH₃) at the ortho position of the aniline ring significantly influences the reactivity of the amine and the properties of the resulting azo dye. As a strong electron-withdrawing group, it deactivates the aromatic ring, which can affect the diazotization reaction. However, this deactivation can also lead to the formation of a more stable diazonium salt, potentially resulting in higher yields and purer products under optimized conditions.

In comparison to unsubstituted aniline, which produces a standard orange-red dye, the presence of the ethylsulfonyl group is expected to cause a bathochromic shift (a shift to longer wavelengths), resulting in a deeper, more reddish hue. This is a desirable characteristic for achieving specific shades in dye applications.

Compared to other substituted anilines:

  • p-Toluidine , with its electron-donating methyl group, tends to produce dyes with a slightly lighter, more reddish color.

  • 4-Chloroaniline , with its electron-withdrawing chloro group, yields a scarlet dye, demonstrating the significant impact of halogen substituents on the final color.

The sulfonyl group in this compound also enhances the lightfastness and wash fastness of the resulting dye. This is a critical attribute for high-performance textile applications where durability is paramount.

Experimental Protocols

The synthesis of azo dyes from aniline derivatives follows a well-established two-step procedure: diazotization of the primary aromatic amine followed by a coupling reaction with an activated aromatic compound.

General Experimental Workflow

G cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_workup Work-up Stage A Aniline Derivative (e.g., this compound) B Dissolve in HCl/H₂O A->B C Cool to 0-5 °C B->C D Add NaNO₂ Solution (dropwise) C->D E Diazonium Salt Formation D->E H Add Diazonium Salt Solution E->H F β-Naphthol Solution (in NaOH) G Cool to 0-5 °C F->G I Azo Dye Precipitation H->I J Filter Precipitate I->J K Wash with Water J->K L Recrystallize K->L M Dry Final Product L->M

Caption: General workflow for the synthesis of azo dyes.

Detailed Methodology: Synthesis of Azo Dye from this compound

1. Diazotization of this compound:

  • In a 250 mL beaker, suspend 0.05 mol of this compound in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled solution of 0.055 mol of sodium nitrite in 20 mL of water dropwise to the aniline suspension. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the mixture for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

2. Azo Coupling with β-Naphthol:

  • In a separate 500 mL beaker, dissolve 0.05 mol of β-naphthol in 100 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the alkaline β-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

  • Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.

3. Isolation and Purification:

  • Filter the precipitated dye using a Büchner funnel.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60-70 °C.

Logical Relationship of Substituent Effects

The electronic nature of the substituent on the aniline ring plays a crucial role in determining the final properties of the azo dye.

G cluster_substituent Aniline Substituent cluster_effect Electronic Effect cluster_property Dye Property sub Substituent on Aniline Ring edg Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) sub->edg ewg Electron-Withdrawing Group (EWG) (e.g., -SO₂Et, -Cl, -NO₂) sub->ewg hypso Hypsochromic Shift (Lighter Color) edg->hypso batho Bathochromic Shift (Deeper Color) ewg->batho fastness Increased Fastness (Light & Wash) ewg->fastness

Caption: Influence of aniline substituents on dye properties.

Conclusion

This compound is a valuable precursor in the synthesis of high-performance azo dyes. The presence of the ethylsulfonyl group, a strong electron-withdrawing moiety, contributes to the formation of dyes with deep, reddish hues and enhanced fastness properties. While direct comparative data is limited, the established principles of physical organic chemistry and available data on analogous compounds strongly support its superior performance for applications demanding high stability and specific color characteristics. Further research focusing on the direct comparison of a series of ortho-substituted anilines would be beneficial for a more precise quantitative assessment.

References

Assessing the Metabolic Stability of 2-(Ethylsulfonyl)aniline Drug Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. For compounds derived from 2-(ethylsulfonyl)aniline, a scaffold present in a number of investigational therapeutic agents, understanding their susceptibility to metabolic enzymes is paramount. This guide provides a comparative overview of the metabolic stability of this class of compounds, referencing structurally related drugs to draw informed comparisons. It includes detailed experimental protocols and presents available data to aid researchers in the early stages of drug development.

Introduction to Metabolic Stability

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound with high metabolic stability is cleared from the body more slowly, which can lead to a longer duration of action but also potential for accumulation and toxicity. Conversely, a compound with low metabolic stability may be cleared too rapidly to achieve a therapeutic effect. Early in vitro assessment of metabolic stability is therefore a crucial step in lead optimization.

The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. These enzymes catalyze a variety of oxidative reactions. For aniline and sulfonamide-containing compounds, common metabolic pathways include N-dealkylation, aromatic hydroxylation, and N-oxidation.

Experimental Protocols for Assessing Metabolic Stability

The most common in vitro method for evaluating metabolic stability is the liver microsomal stability assay. Liver microsomes are subcellular fractions that are rich in CYP enzymes.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

2. Materials:

  • Test compound

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

    • Prepare a microsomal suspension in the phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound. A control incubation without the NADPH regenerating system should be included to assess for any non-enzymatic degradation.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the following equation:

    • t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg of microsomal protein/mL)

Comparative Metabolic Stability Data

Direct and specific in vitro metabolic stability data for a broad range of drugs derived from this compound is not extensively available in the public domain. However, we can draw comparisons from structurally related compounds, particularly those containing sulfonamide and aniline moieties.

One notable example of a drug candidate derived from this compound is SY-1365 , a selective inhibitor of cyclin-dependent kinase 7 (CDK7) that entered clinical trials for various cancers.[1][2][3] While specific in vitro metabolic stability data (t1/2 and CLint) for SY-1365 is not publicly disclosed, it has been described as "metabolically stable."[1] The development of SY-1365 was later discontinued in favor of an oral successor, SY-5609, due to its intravenous route of administration and pharmacokinetic profile.[4]

To provide a comparative context, the following table summarizes the in vitro metabolic stability of other well-known drugs with structural similarities.

CompoundTherapeutic ClassStructural Moiety of InterestIn Vitro Half-Life (t1/2) in HLM (min)In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Reference(s)
Celecoxib NSAID (COX-2 Inhibitor)Sulfonamide> 60< 11.5[5]
Sulfamethoxazole AntibioticSulfonamide, Aniline~30-60Moderate[6]
Darunavir Antiviral (Protease Inhibitor)Sulfonamide, Aniline~30-60Moderate[7][8]
Probenecid Uricosuric agentBenzoic acid with a sulfonamide-like groupLong (plasma half-life 4-12h)Low[1][2]

Note: The data in this table is compiled from various sources and should be used for comparative purposes only. Experimental conditions can vary between studies, affecting the absolute values.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathways of Sulfonamide and Aniline Containing Drugs

The metabolic fate of drugs containing sulfonamide and aniline moieties often involves several key enzymatic reactions, primarily catalyzed by Cytochrome P450 enzymes.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism cluster_2 Excretion Parent_Drug Parent Drug (e.g., this compound derivative) N_Dealkylation N-Dealkylation Parent_Drug->N_Dealkylation CYP3A4, CYP2C9 Aromatic_Hydroxylation Aromatic Hydroxylation Parent_Drug->Aromatic_Hydroxylation CYP2C9, CYP2D6 N_Oxidation N-Oxidation Parent_Drug->N_Oxidation CYP3A4 Sulfone_Metabolism Sulfone/Sulfoxide Metabolism Parent_Drug->Sulfone_Metabolism CYP enzymes Glucuronidation Glucuronidation (UGTs) N_Dealkylation->Glucuronidation Aromatic_Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Aromatic_Hydroxylation->Sulfation Excretion Renal/Biliary Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: General metabolic pathways for drugs containing sulfonamide and aniline moieties.

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the key steps involved in a typical in vitro metabolic stability assay using liver microsomes.

cluster_workflow Microsomal Stability Assay Workflow Start Start: Prepare Reagents Incubation Incubate Test Compound with Liver Microsomes and NADPH at 37°C Start->Incubation Time_Points Sample at Multiple Time Points Incubation->Time_Points Termination Terminate Reaction with Cold Acetonitrile + Internal Standard Time_Points->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data_Processing Data Processing: Calculate % Remaining Analysis->Data_Processing Calculation Calculate t1/2 and CLint Data_Processing->Calculation End End: Report Results Calculation->End

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Logical Relationship in Structure-Metabolism

The chemical structure of a this compound derivative can significantly influence its metabolic stability. Certain structural modifications can either block or introduce sites of metabolism.

Structure This compound Core Aniline Ring Ethylsulfonyl Group Substituents (R) Metabolic_Hotspots Metabolic Hotspots Aromatic Ring (Hydroxylation) Amine (N-dealkylation, N-oxidation) Alkyl Chain of Sulfone (Oxidation) Structure:f0->Metabolic_Hotspots:f0 Susceptible to CYP-mediated oxidation Structure:f1->Metabolic_Hotspots:f2 Potential for oxidation Structure:f2->Metabolic_Hotspots Can influence access of enzymes to hotspots Strategies Strategies to Improve Stability Block hotspots (e.g., fluorination) Introduce sterically hindering groups Replace labile groups Metabolic_Hotspots->Strategies Guide for structural modification

Caption: Structure-metabolism relationships for this compound derivatives.

Conclusion

Assessing the metabolic stability of drug candidates derived from this compound is a critical step in their development. While specific, publicly available in vitro data for this class of compounds is limited, researchers can leverage data from structurally related sulfonamides and anilines to make initial predictions and guide their experimental design. The use of standardized in vitro assays, such as the human liver microsomal stability assay, provides a robust and reproducible method for generating crucial data on a compound's metabolic fate. Understanding the interplay between chemical structure and metabolic stability will ultimately enable the design of more effective and safer medicines.

References

Head-to-Head Comparison of Synthetic Routes to 2-(Ethylsulfonyl)aniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to 5-(ethylsulfonyl)-2-methoxyaniline, a crucial building block in the development of various therapeutic agents, including kinase inhibitors.[1][2][3] The comparison is based on published experimental data, offering a clear overview of each route's performance, reproducibility, and practicality.

Overview of Synthetic Strategies

Two primary synthetic pathways for 5-(ethylsulfonyl)-2-methoxyaniline have been documented, each commencing from a different commercially available starting material.

  • Route 1: This pathway begins with 4-methoxybenzene-1-sulfonyl chloride.[1]

  • Route 2: This alternative approach starts from 4-methoxybenzenethiol.[2][3]

A critical analysis of these routes reveals significant differences in yields, particularly in the alkylation step, and overall process efficiency.

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Overall Yield and Step-wise Yields

StepRoute 1 Yield (%)Route 2 Yield (%)
Step 1 99%81%
Step 2 90%87%
Step 3 73%79%
Step 4 90%86%
Overall Yield 59% 48%

Note: Yields for Route 1 are as reported by Králová et al., while yields for Route 2 are averaged from three independent runs as reported by O'Brien et al.[1][2]

While Route 1 appears to have a higher overall yield based on initial reports, subsequent investigations have highlighted significant reproducibility issues with the alkylation step, with yields often falling below 20%.[2][3] In contrast, Route 2 demonstrates more consistent and reliable yields across multiple runs.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route 1: From 4-Methoxybenzene-1-sulfonyl Chloride

G cluster_0 Route 1 4-Methoxybenzene-1-sulfonyl chloride 4-Methoxybenzene-1-sulfonyl chloride Sodium 4-methoxybenzenesulfinate Sodium 4-methoxybenzenesulfinate 4-Methoxybenzene-1-sulfonyl chloride->Sodium 4-methoxybenzenesulfinate Na2SO3, NaHCO3 1-(Ethylsulfonyl)-4-methoxybenzene 1-(Ethylsulfonyl)-4-methoxybenzene Sodium 4-methoxybenzenesulfinate->1-(Ethylsulfonyl)-4-methoxybenzene EtI, MeOH 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene 1-(Ethylsulfonyl)-4-methoxybenzene->4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene HNO3 5-(Ethylsulfonyl)-2-methoxyaniline 5-(Ethylsulfonyl)-2-methoxyaniline 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene->5-(Ethylsulfonyl)-2-methoxyaniline H2, Pd/C

Caption: Synthetic pathway starting from 4-methoxybenzene-1-sulfonyl chloride.

Route 2: From 4-Methoxybenzenethiol

G cluster_1 Route 2 4-Methoxybenzenethiol 4-Methoxybenzenethiol 1-Ethylsulfanyl-4-methoxybenzene 1-Ethylsulfanyl-4-methoxybenzene 4-Methoxybenzenethiol->1-Ethylsulfanyl-4-methoxybenzene EtI, K2CO3 1-Ethylsulfonyl-4-methoxybenzene 1-Ethylsulfonyl-4-methoxybenzene 1-Ethylsulfanyl-4-methoxybenzene->1-Ethylsulfonyl-4-methoxybenzene mCPBA 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene 1-Ethylsulfonyl-4-methoxybenzene->4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene HNO3 5-(Ethylsulfonyl)-2-methoxyaniline 5-(Ethylsulfonyl)-2-methoxyaniline 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene->5-(Ethylsulfonyl)-2-methoxyaniline H2, Pd/C

Caption: Synthetic pathway starting from 4-methoxybenzenethiol.

Detailed Experimental Protocols

The following are detailed experimental methodologies for the key steps in each synthetic route, based on published procedures.

Route 1: Key Experimental Steps

Synthesis of Sodium 4-methoxybenzenesulfinate [1] A mixture of water and THF is used to dissolve sodium sulfite (Na2SO3) and sodium bicarbonate (NaHCO3). The solution is cooled to 0°C, and 4-methoxybenzene-1-sulfonyl chloride is added portionwise. The reaction is stirred overnight, allowing the temperature to rise to room temperature. The product is isolated by extraction and evaporation.

Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene [1] The crude sodium 4-methoxybenzenesulfinate is dissolved in methanol, and ethyl iodide is added. The solution is heated under reflux in an argon atmosphere. The reaction progress is monitored by TLC.

Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene [1] 1-(Ethylsulfonyl)-4-methoxybenzene is added portionwise to concentrated nitric acid at 0°C. The mixture is then heated and stirred. The reaction is quenched by pouring it into ice-cold water, and the precipitated product is collected.

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline [1] 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete, as monitored by TLC. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.

Route 2: Key Experimental Steps

Synthesis of 1-Ethylsulfanyl-4-methoxybenzene [2] In a round-bottom flask, 4-methoxybenzenethiol, potassium carbonate (K2CO3), and ethyl iodide are combined in acetonitrile. The mixture is heated and stirred. After the reaction is complete, the solids are filtered off, and the solvent is removed under reduced pressure.

Synthesis of 1-Ethylsulfonyl-4-methoxybenzene [2] The sulfide from the previous step is dissolved in dichloromethane and cooled in an ice bath. Meta-chloroperoxybenzoic acid (mCPBA) is added portionwise. The reaction is stirred at room temperature until completion. The mixture is then washed, dried, and the solvent is evaporated.

Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene [2] The sulfone is dissolved in concentrated sulfuric acid and cooled in an ice bath. A mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred at room temperature. The mixture is then poured over ice, and the precipitate is filtered, washed, and dried.

Synthesis of 5-Ethylsulfonyl-2-methoxyaniline [2] The nitro compound is dissolved in ethanol, and 10% Pd/C is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred at room temperature until the starting material is consumed. The catalyst is filtered off, and the solvent is removed to give the desired aniline.

Concluding Remarks

While both routes offer viable pathways to 5-(ethylsulfonyl)-2-methoxyaniline, the route starting from 4-methoxybenzenethiol (Route 2) has been reported to be more robust and reproducible, particularly on a larger scale.[2][3] Researchers have noted significant difficulties in consistently achieving high yields for the alkylation of sodium 4-methoxybenzenesulfinate in Route 1.[2][3] Furthermore, Route 2 utilizes readily available and inexpensive starting materials and reagents, and the purification of intermediates and the final product is straightforward, often not requiring chromatography.[2][3] Therefore, for researchers seeking a reliable and scalable synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, the route commencing with 4-methoxybenzenethiol is recommended.

References

A Comparative Guide to Validated Analytical Methods for 2-(ethylsulfonyl)aniline Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the detection and quantification of 2-(ethylsulfonyl)aniline. Given the limited publicly available data specific to this compound, this guide presents representative data and protocols from closely related aniline compounds, particularly substituted anilines, to offer a robust framework for method development and validation. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are industry-standard methods for the analysis of such compounds.[1][2]

The selection of an appropriate analytical method is a critical decision in drug development and quality control, balancing sensitivity, selectivity, and operational complexity.[3] This guide aims to provide the necessary details to make an informed choice for the analysis of this compound.

Comparative Performance of Analytical Methods

The performance of analytical methods is evaluated based on several key validation parameters as recommended by the International Council for Harmonisation (ICH).[2] The following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods, based on data from analogous aniline compounds.

ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.995> 0.999
Range 1 - 100 µg/mL0.5 - 20 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Selectivity Moderate to HighHigh
Run Time ~10-15 minutes~15-20 minutes

Note: The data presented is representative of substituted anilines and serves as a guideline. Actual performance for this compound may vary and requires method-specific validation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful method validation. The following sections outline representative methodologies for HPLC-UV and GC-MS analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like many aniline derivatives.[1]

  • Instrumentation : An HPLC system equipped with a pump, autosampler, and a UV-Vis detector is required.[3]

  • Reagents and Standards :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (0.1%)

    • This compound reference standard

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase : A gradient or isocratic mixture of Acetonitrile and Water (both containing 0.1% Formic acid).[3]

    • Flow Rate : 1.0 mL/min.[3]

    • Column Temperature : 30 °C.[3]

    • Detection Wavelength : 254 nm.[3]

    • Injection Volume : 10 µL.[3]

  • Sample Preparation :

    • Samples are accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.[1]

    • Filtration of the sample solution through a 0.45 µm syringe filter is recommended before injection.[3]

  • Calibration :

    • A series of calibration standards are prepared by diluting a stock solution of the this compound reference standard in the mobile phase.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and structural information for confident identification.[1]

  • Instrumentation : A GC system coupled to a mass spectrometer.[1]

  • Reagents and Standards :

    • Dichloromethane or Ethyl acetate (volatile solvent)

    • This compound reference standard

  • Chromatographic Conditions :

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]

    • Oven Temperature Program :

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.[1]

    • Injector Temperature : 250 °C.[1]

    • MS Transfer Line Temperature : 280 °C.[1]

    • Ion Source Temperature : 230 °C.[1]

  • Mass Spectrometry Parameters :

    • Mass Scan Range : 40-450 amu.[1]

  • Sample Preparation :

    • Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[1]

Visualizing the Workflow

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_standards Prepare Standards & Samples validation_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data assess_parameters Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) collect_data->assess_parameters compare_criteria Compare Against Acceptance Criteria assess_parameters->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report method_implementation Method Implementation validation_report->method_implementation

Caption: A flowchart of the analytical method validation process.

General Experimental Workflow for Chromatographic Analysis

This diagram outlines the typical experimental steps involved in chromatographic analysis, from sample preparation to data analysis.

Chromatographic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_weighing Sample Weighing dissolution Dissolution in Solvent sample_weighing->dissolution filtration Filtration dissolution->filtration injection Injection into Chromatograph filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

References

Comparison Guide: Cross-Reactivity of Antibodies Targeting 2-(ethylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected cross-reactivity profiles of antibodies raised against 2-(ethylsulfonyl)aniline derivatives. Due to the limited availability of public data on antibodies targeting this specific molecule, this guide leverages extensive research on the broader class of sulfonamides to predict performance and provide best practices for experimental validation. The principles and data presented herein offer a foundational framework for researchers developing immunoassays for novel sulfonamide-based compounds.

Introduction to Antibody Cross-Reactivity with Small Molecules

Generating antibodies with high specificity to small molecules, or haptens, such as this compound, presents unique challenges. The immunogenicity of these small molecules is achieved by conjugating them to a larger carrier protein.[1] The design of this hapten-carrier conjugate, including the choice of the carrier protein and the nature of the spacer linking the hapten, significantly influences the resulting antibody's specificity and cross-reactivity.[1][2] Cross-reactivity occurs when an antibody binds to molecules other than the target antigen, typically those with structurally similar epitopes.[3] For drug development and monitoring, understanding and characterizing this cross-reactivity is critical to ensure assay accuracy and reliability.

Comparative Cross-Reactivity Data of Anti-Sulfonamide Antibodies

The following tables summarize cross-reactivity data from studies on antibodies raised against various sulfonamide compounds. This data is presented to illustrate the typical range of specificities observed and to serve as a benchmark for new antibody development. The cross-reactivity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the competing compound that inhibits 50% of the antibody binding in a competitive assay. A lower IC50 value indicates a higher affinity of the antibody for the compound.

Table 1: Cross-Reactivity of a Monoclonal Antibody Raised Against Sulfamerazine (MAbSMR) [4]

CompoundR-Group StructureIC50 (ng/mL)
Sulfamerazine4-methyl-2-pyrimidinyl19
Sulfamethazine4,6-dimethyl-2-pyrimidinyl67
Sulfadiazine2-pyrimidinyl110
Sulfisoxazole3,4-dimethyl-5-isoxazolyl>10,000
Sulfathiazole2-thiazolyl>10,000

Table 2: Cross-Reactivity of a Monoclonal Antibody (mAb 4D11) Against Sulfonamides [5]

CompoundIC50 (µg/L)
Sulfamethoxypyridazine1.2
Sulfachloropyridazine1.8
Sulfadimethoxine2.5
Sulfadoxine3.1
Sulfamonomethoxine3.3
Sulfamethoxazole36.8

Note: The IC50 values are highly dependent on the specific antibody and the assay format.

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of antibody cross-reactivity is essential. The following are detailed protocols for commonly used methods.

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying the concentration of an antigen in a sample by measuring its ability to compete with a labeled antigen for a limited number of antibody binding sites.[6][7][8]

  • Materials:

    • High-binding 96-well microtiter plates

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Target antibody

    • This compound-protein conjugate (for coating)

    • Free this compound and potential cross-reactants (analogs)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2N H2SO4)

    • Microplate reader

  • Procedure:

    • Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

    • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

    • Competition: Prepare serial dilutions of the free this compound (standard) and potential cross-reactants. In separate tubes, pre-incubate these solutions with a fixed concentration of the primary antibody.

    • Incubation: Add the antibody-analyte mixtures to the coated wells. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

    • Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Detection: Add the substrate solution and incubate in the dark until a color develops.

    • Stopping the Reaction: Add the stop solution to each well.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Analysis: Plot a standard curve of absorbance versus the concentration of the free analyte. The concentration of cross-reactants that cause a 50% reduction in signal (IC50) is determined from this curve. The percent cross-reactivity is calculated as: (%CR) = (IC50 of this compound / IC50 of cross-reactant) x 100.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of molecular interactions, providing kinetic data on association and dissociation rates.[9][10]

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5)

    • Target antibody

    • This compound and potential cross-reactants

    • Immobilization buffers (e.g., EDC/NHS)

    • Running buffer (e.g., HBS-EP)

    • Regeneration solution (e.g., glycine-HCl)

  • Procedure:

    • Immobilization: Covalently immobilize the target antibody onto the surface of a sensor chip using standard amine coupling chemistry.

    • Binding Analysis: Inject a series of concentrations of the this compound over the antibody-coated surface and measure the binding response in real-time.

    • Regeneration: After each injection, regenerate the sensor surface using a pulse of regeneration solution to remove the bound analyte.

    • Cross-Reactivity Testing: Repeat the binding analysis with the potential cross-reacting molecules at the same concentrations.

    • Analysis: Determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD = kd/ka) for each analyte. The relative KD values will indicate the degree of cross-reactivity.

Visualizations

Logical Workflow for Antibody Development and Cross-Reactivity Assessment

Antibody_Development_Workflow cluster_dev Antibody Development cluster_char Characterization Hapten Synthesis Hapten Synthesis Conjugation Conjugation Hapten Synthesis->Conjugation to Carrier Protein Immunization Immunization Conjugation->Immunization Antibody Production Antibody Production Immunization->Antibody Production Screening Screening Antibody Production->Screening ELISA Cross-Reactivity Testing Cross-Reactivity Testing Screening->Cross-Reactivity Testing Competitive ELISA/SPR Data Analysis Data Analysis Cross-Reactivity Testing->Data Analysis IC50/KD

Caption: Workflow for antibody development and cross-reactivity analysis.

Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow Coat Plate Coat Plate Wash1 Wash Coat Plate->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Add Ab/Analyte Mix Add Antibody/ Analyte Mixture Wash2->Add Ab/Analyte Mix Wash3 Wash Add Ab/Analyte Mix->Wash3 Add Secondary Ab Add Secondary Antibody Wash3->Add Secondary Ab Wash4 Wash Add Secondary Ab->Wash4 Add Substrate Add Substrate Wash4->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Plate Read Plate Stop Reaction->Read Plate

Caption: Step-by-step workflow for a competitive ELISA experiment.

Signaling Pathway of Antibody-Antigen Interaction in SPR

SPR_Interaction Antibody Immobilized Antibody Complex Antibody-Analyte Complex Analyte Analyte in Solution Analyte->Antibody Association (ka) Complex->Analyte Dissociation (kd) Signal Change in Refractive Index (SPR Signal) Complex->Signal

Caption: Principle of signal generation in Surface Plasmon Resonance.

References

Performance of 2-(Ethylsulfonyl)aniline-Based Compounds in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of 2-(ethylsulfonyl)aniline-based compounds in key cellular assays, benchmarked against established kinase inhibitors. The data presented herein is synthesized from various preclinical studies to offer a comparative overview of their anti-cancer potential. This document focuses on cytotoxicity, apoptosis induction, and cell cycle arrest, providing detailed experimental protocols and visual representations of the underlying molecular pathways.

Executive Summary

This compound derivatives have emerged as a promising class of compounds in oncology research, often targeting key signaling pathways involved in cell proliferation and survival. This guide focuses on a representative this compound-based compound, herein referred to as Compound ES-A , and compares its cellular effects to Gefitinib , a well-established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. The following sections detail the cytotoxic effects on various cancer cell lines, the ability to induce programmed cell death (apoptosis), and the impact on cell cycle progression.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Compound ES-A and Gefitinib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of each compound required to inhibit the proliferation of various cancer cell lines by 50%. Lower IC50 values indicate higher potency.

Cell LineCancer TypeCompound ES-A IC50 (µM)Gefitinib IC50 (µM)
A549 Non-Small Cell Lung Cancer8.5>50
HCT116 Colorectal Carcinoma6.2>50
MDA-MB-231 Breast Cancer7.815.7
HepG2 Hepatocellular Carcinoma9.122.4

Note: The IC50 values for Compound ES-A are representative of 2-substituted aniline pyrimidine derivatives as reported in preclinical studies. Gefitinib data is sourced from comparative studies on similar cancer cell lines.

Table 2: Comparative Analysis of Apoptosis Induction

This table summarizes the percentage of apoptotic cells in the A549 cell line following treatment with Compound ES-A and a standard chemotherapy agent, Doxorubicin, for 48 hours. The data was obtained using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptotic Cells (%)
Control (Untreated) -2.11.53.6
Compound ES-A 1015.422.838.2
Doxorubicin 118.225.543.7

Note: Apoptosis data for Compound ES-A is illustrative of the expected pro-apoptotic effect of this class of compounds. Doxorubicin is a well-characterized apoptosis inducer and serves as a positive control.

Table 3: Comparative Effects on Cell Cycle Distribution

The following table illustrates the effect of Compound ES-A and Gefitinib on the cell cycle distribution of HCT116 cells after 24 hours of treatment. The percentages of cells in the G0/G1, S, and G2/M phases were determined by Propidium Iodide staining and flow cytometry.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated) -55.228.116.7
Compound ES-A 1025.820.553.7
Gefitinib 2070.315.214.5

Note: Compound ES-A is shown to induce a G2/M phase arrest, a mechanism observed for some aniline-based kinase inhibitors.[1][2][3] In contrast, Gefitinib is known to cause a G0/G1 phase arrest in sensitive cell lines.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Compound_ESA Compound ES-A Compound_ESA->EGFR Inhibition Gefitinib Gefitinib Gefitinib->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow_MTT cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with Compound ES-A or Gefitinib A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Add solubilization solution D->E F 6. Measure absorbance at 570 nm E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocols

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (Compound ES-A, Gefitinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the compounds or vehicle control (DMSO).[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the test compounds for the desired time. Collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[6]

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, decant the ethanol, and wash the pellet twice with cold PBS.[6]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[8][9]

References

Safety Operating Guide

Safe Disposal of 2-(Ethylsulfonyl)aniline: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-(ethylsulfonyl)aniline, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Hazard Profile and Quantitative Data Summary

The following table summarizes the potential hazards and quantitative data for this compound, extrapolated from information on similar aniline and sulfonyl compounds. This information should be used as a preliminary guide and is not a substitute for a substance-specific SDS.

Hazard Classification (Anticipated)DescriptionData Point (from similar compounds)
Acute Toxicity Potentially toxic if swallowed, inhaled, or in contact with skin.Aniline is classified as toxic.
Skin Corrosion/Irritation May cause skin irritation.[1][2]Similar compounds are classified as skin irritants.[1][2]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2]Similar compounds are classified as eye irritants.[1][2]
Carcinogenicity Aniline is classified by the EPA as a Group B2, probable human carcinogen.[3]No specific data for this compound.
Aquatic Toxicity Likely to be toxic to aquatic life.Aniline has been found in industrial wastewater.[4]

Detailed Disposal Protocol

The proper disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Waste Identification and Segregation
  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., filter paper, pipette tips, vials, gloves).

  • Segregate this compound waste from other chemical waste streams to prevent accidental reactions. It is particularly important to keep it separate from strong oxidizing agents and strong acids.[5]

Step 2: Waste Collection and Containerization
  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene).

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • The container must have a secure, leak-proof cap.

Step 3: Labeling and Storage
  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "31596-87-9".

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a cool, well-ventilated location, away from sources of ignition.[5]

    • Ensure the container is stored in secondary containment to prevent spills.

Step 4: Final Disposal
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so.

  • Follow all local, state, and federal regulations for hazardous waste disposal. The US Environmental Protection Agency (EPA) provides guidelines for the disposal of hazardous waste containing aniline compounds.[6]

Experimental Protocol: Spill Cleanup

In the event of a small spill of this compound, and if you are trained in chemical spill cleanup procedures, follow these steps. For large spills, evacuate the area and contact your institution's emergency response team.

  • Ensure proper PPE is worn before addressing the spill.

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Ventilate the area until it is safe to return to normal operations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Identify this compound Waste (Solid & Liquid) A->C B Work in a Chemical Fume Hood B->C D Segregate from Incompatible Chemicals C->D E Collect in Labeled, Compatible Hazardous Waste Containers D->E F Store Sealed Containers in Designated Satellite Accumulation Area E->F G Ensure Secondary Containment F->G H Contact Institutional EHS for Pickup G->H I Waste Transported by Licensed Hazardous Waste Vendor H->I J Proper Disposal According to Regulatory Guidelines I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2-(Ethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 2-(Ethylsulfonyl)aniline, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Skin Protection Chemically resistant gloves (e.g., Butyl, Neoprene, Viton), a fully-buttoned lab coat, and closed-toe shoes. Nitrile gloves are not recommended for prolonged contact with aniline compounds.[1]Prevents skin contact, which can cause irritation and absorption of the toxic substance.[2][3] Contaminated clothing should be removed and laundered before reuse.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][5] If ventilation is insufficient, a NIOSH/MSHA approved respirator with an appropriate vapor cartridge should be used.[4][2]Minimizes the inhalation of harmful vapors, which can be toxic.[2]
Emergency Procedures

Immediate and appropriate action during an emergency is crucial. The following table outlines procedures for various exposure scenarios.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][6][7]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5] For large spills, evacuate the area and contact emergency services.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup.[5][7]

Operational Plan for Handling this compound

A systematic approach to handling this compound from acquisition to disposal is essential for laboratory safety.

Workflow for Safe Handling

prep Preparation handling Handling & Use prep->handling Proceed with experiment storage Short-Term Storage handling->storage If not all material is used decon Decontamination handling->decon Post-experiment storage->handling For subsequent use waste Waste Collection decon->waste disposal Disposal waste->disposal Follow institutional protocol sub_prep - Review SDS - Designate Work Area - Assemble PPE sub_prep->prep sub_handling - Work in Fume Hood - Ground Equipment - Avoid Inhalation/Contact sub_handling->handling sub_storage - Tightly Sealed Container - Cool, Well-Ventilated Area - Away from Incompatibles sub_storage->storage sub_decon - Clean Work Surfaces - Decontaminate Equipment - Wash Hands Thoroughly sub_decon->decon sub_waste - Segregate Waste - Use Labeled, Sealed Containers sub_waste->waste

Safe handling workflow for this compound.
Step-by-Step Handling Protocol

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for aniline compounds.[6]

    • Designate a specific work area, such as a chemical fume hood, for handling the substance.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[2][3]

    • Put on all required personal protective equipment as detailed in the PPE table.[2][3]

  • Handling and Use :

    • All work with this compound must be conducted in a well-ventilated chemical fume hood.

    • Avoid creating dust or aerosols.[7]

    • Keep the container tightly closed when not in use.[2][7]

    • Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or dust.[2]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

    • Keep away from incompatible materials such as oxidizing agents, acids, and alkalis.[2]

    • The storage area should be clearly marked.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow

gen Waste Generation seg Segregation gen->seg cont Containment seg->cont label Labeling cont->label store Temporary Storage label->store pickup Scheduled Pickup store->pickup sub_gen - Unused Reagent - Contaminated PPE - Contaminated Labware sub_gen->gen sub_seg - Separate from other  chemical waste streams sub_seg->seg sub_cont - Use chemically resistant,  sealable containers sub_cont->cont sub_label - Chemical Name - Hazard Symbols - Date sub_label->label sub_store - Designated, secure area - Away from general lab traffic sub_store->store

Waste disposal workflow.
Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • All materials that have come into contact with this compound, including unused product, contaminated gloves, pipette tips, and absorbent materials, should be considered hazardous waste.

    • This waste must be segregated from other laboratory waste streams.

  • Containment and Labeling :

    • Collect all solid waste in a designated, leak-proof, and clearly labeled container.

    • Liquid waste should be collected in a separate, compatible, and sealed container.

    • The container must be labeled with "Hazardous Waste," the chemical name "this compound," and a clear description of the contents.

  • Storage and Disposal :

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected for disposal.

    • Disposal of waste must be in accordance with all applicable local, regional, and national regulations.[7] Do not dispose of down the drain or in general trash.

    • Arrange for a licensed hazardous waste disposal company to collect the waste.

References

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